molecular formula C4ClF9O2S B1581034 Nonafluoro-1-butanesulfonyl chloride CAS No. 2991-84-6

Nonafluoro-1-butanesulfonyl chloride

Numéro de catalogue: B1581034
Numéro CAS: 2991-84-6
Poids moléculaire: 318.55 g/mol
Clé InChI: IRFCLLARAUQTNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nonafluoro-1-butanesulfonyl chloride is a useful research compound. Its molecular formula is C4ClF9O2S and its molecular weight is 318.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292150. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCLLARAUQTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315129
Record name Perfluoro-1-butanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2991-84-6
Record name 2991-84-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perfluoro-1-butanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Nonafluoro-1-butanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Powerful Fluorinated Building Block

Nonafluoro-1-butanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, stands as a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique chemical architecture, characterized by a highly fluorinated butyl chain attached to a reactive sulfonyl chloride moiety, imparts a distinct set of properties that chemists can leverage to construct complex molecular frameworks and introduce the coveted perfluoroalkyl group. This guide offers an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and synthetic applications of this compound, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively and safely utilize this versatile compound.

Core Physicochemical and Safety Profile

This compound is a clear, colorless liquid at room temperature.[1][2] Its high degree of fluorination significantly influences its physical properties, such as its high density and distinct boiling point. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄ClF₉O₂S[3]
Molecular Weight 318.55 g/mol [3]
Boiling Point 100.5-103.5 °C[2]
Density 1.807 g/cm³ (predicted)[2]
Flash Point 20.1 °C[4]
Appearance Clear, colorless liquid[2]
Solubility Soluble in most organic solvents.[5]
CAS Number 2991-84-6[3]

Safety and Handling Precautions:

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[2][6] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]

Mandatory Personal Protective Equipment (PPE):

  • Faceshield and safety goggles[6]

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[6]

  • Flame-retardant lab coat[6]

  • Appropriate respiratory protection, such as a respirator with a suitable filter cartridge[6]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.[2] The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis of the sulfonyl chloride group.[5]

Spectral Characterization: Deciphering the Molecular Signature

While specific, publicly available spectra for this compound are limited, its spectral characteristics can be confidently predicted based on the well-established principles of NMR, IR, and mass spectrometry for analogous fluorinated and sulfonyl chloride-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: As a highly fluorinated molecule, ¹⁹F NMR spectroscopy is the most informative technique for its characterization.[7] The spectrum is expected to show distinct signals for the different fluorine environments within the nonafluorobutyl chain. Based on typical chemical shift ranges for perfluoroalkyl chains, the following approximate chemical shifts (relative to CFCl₃) are anticipated:[8][9]

  • -CF₃ group: around -81 ppm

  • -CF₂- group adjacent to CF₃: around -126 ppm

  • -CF₂- group: around -122 ppm

  • -CF₂- group adjacent to SO₂Cl: significantly downfield, likely in the range of -110 to -115 ppm due to the electron-withdrawing effect of the sulfonyl chloride group.

The coupling patterns (multiplicities) will provide further structural confirmation, with geminal and vicinal F-F couplings being prominent.[7]

¹³C NMR: The ¹³C NMR spectrum will be characterized by signals for the four carbon atoms of the perfluorobutyl chain. Due to the strong electronegativity of the attached fluorine atoms, these signals will appear in the downfield region of the spectrum, typically between 105 and 120 ppm.[10][11] The carbon atoms will exhibit complex splitting patterns due to one-bond and two-bond C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group and the C-F bonds.[4]

  • S=O asymmetric and symmetric stretching: Two strong bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[12]

  • C-F stretching: Very strong and broad absorptions are anticipated in the region of 1100-1300 cm⁻¹.[13]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 318 (for ³⁵Cl) and 320 (for ³⁷Cl) may be observed, though it might be weak due to the lability of the S-Cl bond.[14] The fragmentation pattern will be characterized by the loss of Cl (m/z 283) and SO₂ (m/z 219).[15] Further fragmentation of the perfluorobutyl cation will lead to a series of peaks corresponding to the loss of CF₂, CF₃, and other fluorinated fragments.[16]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for introducing the nonafluorobutanesulfonyl moiety onto nucleophiles.

Nucleophilic Substitution with Amines: Formation of Sulfonamides

One of the most important reactions of this compound is its reaction with primary and secondary amines to form highly stable N-substituted nonafluorobutanesulfonamides.[17] This reaction is a cornerstone in drug discovery, as the sulfonamide group is a key pharmacophore in many therapeutic agents.

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur, leading to a tetrahedral intermediate which then collapses with the expulsion of the chloride ion.[18] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[19]

Sulfonamide_Formation R-NH₂ R-NH₂ Intermediate [Tetrahedral Intermediate] R-NH₂->Intermediate Nucleophilic Attack NfSO2Cl Nf-SO₂Cl NfSO2Cl->Intermediate Product Nf-SO₂-NH-R Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Salt Base-H⁺ Cl⁻ HCl->Salt Base Base Base->Salt Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Nf-Pd(II)L₂(Cl) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Nf-Pd(II)L₂(R) Transmetalation->PdII_R Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product Nf-R RedElim->Product NfSO2Cl Nf-SO₂Cl NfSO2Cl->OxAdd

References

A Technical Guide to Nonafluoro-1-butanesulfonyl Chloride: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonafluoro-1-butanesulfonyl chloride (Nf-Cl), also known as perfluoro-1-butanesulfonyl chloride, is a pivotal reagent in modern organic synthesis, prized for its ability to introduce the highly electronegative and sterically demanding nonafluorobutanesulfonyl (nonaflate) group. This guide provides an in-depth exploration of the primary applications of Nf-Cl, focusing on its role in the formation of exceptionally reactive nonaflate intermediates for cross-coupling reactions, its use in creating stable sulfonamides, and its function as a fluoro-tagging agent. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and present visual workflows to offer a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Introduction to this compound

This compound is an organosulfur compound characterized by a perfluorinated four-carbon chain attached to a sulfonyl chloride moiety.[1][2] This extensive fluorination is the source of its unique and powerful reactivity. The C4F9 group acts as a potent electron-withdrawing group, rendering the sulfur atom highly electrophilic and making the corresponding nonaflate anion (C4F9SO3-) an outstanding leaving group, often surpassing the widely used triflate group in reactivity.

Its primary utility lies in its function as a versatile building block in chemical synthesis.[2] It serves as a precursor for synthesizing fluorinated sulfonamides for agrochemical and pharmaceutical applications and for developing advanced fluoropolymers with enhanced chemical and thermal stability.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2991-84-6[1][3]
Molecular Formula C4ClF9O2S[1][3]
Molecular Weight 318.55 g/mol [1][3]
Appearance Clear, colorless liquid[2]
Boiling Point 100.5-103.5 °C[2]
Density ~1.807 g/cm³[1][2]
Key Hazard Corrosive, Moisture Sensitive[1][2][4]

Core Applications in Synthetic Chemistry

The synthetic applications of Nf-Cl are driven by the exceptional properties of the nonaflate group it installs.

Synthesis of Nonaflates: Superb Leaving Groups for Catalysis

The most prominent application of this compound is the conversion of alcohols and phenols into nonafluorobutanesulfonates (nonaflates). This transformation is foundational for activating otherwise unreactive hydroxyl groups for subsequent reactions.

The rationale for this conversion lies in the stability of the resulting nonaflate anion. The nine electron-withdrawing fluorine atoms extensively delocalize the negative charge on the sulfonate, making it an exceptionally stable and weakly coordinating anion. This stability translates into a very low activation energy for its departure, making it a superior leaving group in nucleophilic substitution and elimination reactions.

These nonaflate derivatives, particularly vinyl and aryl nonaflates, are highly effective electrophiles in palladium-catalyzed cross-coupling reactions.[5][6] They often exhibit greater reactivity than their triflate or halide counterparts, enabling transformations that might otherwise be sluggish or fail entirely.[7][8]

cluster_reactants Reactants cluster_products Products NfCl Nf-Cl (C₄F₉SO₂Cl) NfOR Aryl/Alkyl Nonaflate (Ar-ONf or R-ONf) NfCl->NfOR HCl HCl NfCl->HCl ROH Substrate (Ar-OH or R-OH) ROH->NfOR Base (e.g., Pyridine) ROH->HCl

Caption: General synthesis of nonaflates from alcohols/phenols.

Enabling Advanced Cross-Coupling Reactions

The true power of nonaflates is realized in their application as substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings.[9] A significant advancement in this area is the development of one-pot procedures where the phenol is converted to the nonaflate in situ and immediately used in the subsequent coupling reaction without isolation.[9] This approach enhances step economy and overall yield, making it highly attractive for complex molecule synthesis in drug discovery.[9]

The causality for this enhanced reactivity stems from the ease of oxidative addition of the palladium(0) catalyst into the carbon-oxygen bond of the nonaflate, which is the rate-limiting step in many cross-coupling cycles. The excellent leaving group ability of the nonaflate facilitates this critical step.

Fluoro-tagging of Nucleophiles and Amine Protection

This compound is an effective reagent for the "fluoro-tagging" of nucleophilic compounds.[3] The introduction of the C4F9S- moiety can be used to:

  • Modify Physicochemical Properties: The highly lipophilic perfluoroalkyl chain can enhance a molecule's solubility in nonpolar solvents or improve its membrane permeability in a pharmaceutical context.

  • Serve as an Analytical Handle: The fluorine-rich tag can be used for detection purposes in specialized NMR or mass spectrometry analyses.

Furthermore, Nf-Cl reacts readily with primary and secondary amines to form highly stable N-nonafluorobutanesulfonamides (nonaflamides). This reaction can be used to protect amine functionalities during multi-step syntheses.[10] The resulting sulfonamide is exceptionally robust and stable to a wide range of reagents, including reducing agents and organometallics, offering an orthogonal protection strategy to more common groups like Boc.[10]

Experimental Protocols and Workflows

The following protocols are representative of the core applications of nonafluoro-sulfonyl reagents. They are designed as self-validating systems where reaction progress can be monitored by standard analytical techniques (TLC, LC-MS).

Protocol: Synthesis of an Alkenyl Nonaflate from a Ketone

This protocol describes the formation of an alkenyl nonaflate from a carbonyl compound, a key intermediate for subsequent cross-coupling. While this specific transformation often employs the more reactive Nonafluorobutanesulfonyl Fluoride (NfF), the principle of trapping an enolate with a nonafluoro-sulfonyl electrophile is central.[5][11]

Objective: To synthesize an alkenyl nonaflate by trapping a kinetically formed enolate.

Materials:

  • Cyclic Ketone (e.g., Cyclohexanone)

  • Phosphazene Base (e.g., P2-Et)

  • Nonafluorobutane-1-sulfonyl Fluoride (NfF) or this compound (Nf-Cl)

  • Anhydrous Solvent (e.g., Tetrahydrofuran, THF)

  • Quenching Solution (Saturated aq. NH4Cl)

  • Drying Agent (e.g., MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the cyclic ketone (1.0 eq.) to a flame-dried flask containing anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to favor the formation of the kinetic enolate, preventing isomerization to the more stable thermodynamic enolate.

  • Base Addition: Slowly add the phosphazene base (1.1 eq.) to the stirred solution. The use of a strong, non-nucleophilic base is essential for efficient deprotonation without side reactions.

  • Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Trapping: Add Nonafluorobutanesulfonyl Fluoride/Chloride (1.2 eq.) dropwise to the enolate solution. The electrophile traps the enolate, forming the C-O bond of the desired alkenyl nonaflate.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol: One-Pot Palladium-Catalyzed Suzuki-Miyaura Coupling of a Phenol

This protocol demonstrates the efficiency of using an in situ generated aryl nonaflate for direct C-C bond formation.[9]

Objective: To synthesize a biaryl compound from a phenol and a boronic acid in a single pot.

Materials:

  • Phenol derivative (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Nonafluorobutanesulfonyl Fluoride (NfF) or Chloride (Nf-Cl) (1.2 eq.)

  • Base (e.g., Cs2CO3, 3.0 eq.)

  • Palladium Catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., SPhos or XPhos, 4 mol%)

  • Anhydrous Solvent (e.g., Toluene or Acetonitrile)

Procedure:

  • Nonaflation Step: To a flame-dried Schlenk flask under an inert atmosphere, add the phenol (1.0 eq.), base (e.g., Cs2CO3), and anhydrous solvent. Stir for 10 minutes. Add NfF or Nf-Cl (1.2 eq.) and stir at room temperature for 1 hour to form the aryl nonaflate in situ.

  • Coupling Step: To this mixture, add the arylboronic acid (1.5 eq.), the palladium catalyst, and the phosphine ligand. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl nonaflate is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Start Start: Phenol + Base + Nf-Cl in Solvent InSitu Step 1: In Situ Nonaflation (Room Temperature, 1h) Start->InSitu Intermediate Aryl Nonaflate Intermediate (Not Isolated) InSitu->Intermediate Additives Step 2: Add Catalytic System (Pd Catalyst + Ligand) + Arylboronic Acid Intermediate->Additives Heating Step 3: Heating (80-100 °C) Additives->Heating Product Final Product: Biaryl Compound Heating->Product

Caption: Workflow for a one-pot Suzuki-Miyaura cross-coupling.

Safety and Handling

This compound is a hazardous chemical that requires strict handling protocols.[1]

  • Corrosivity: It is classified as corrosive and causes severe skin burns and eye damage.[1][4] Accidental contact requires immediate and thorough rinsing with water.

  • Moisture Sensitivity: The compound reacts with moisture, including humidity in the air, to release corrosive hydrogen chloride gas.[2] It must be handled under an inert atmosphere and stored in a tightly sealed container in a dry environment, often refrigerated.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a face shield, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated chemical fume hood.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4]

  • Inhalation: Move the person to fresh air.[4]

  • In all cases of exposure, seek immediate medical attention. [4]

Conclusion

This compound is a powerful and enabling reagent for modern organic chemistry. Its primary role as a precursor to nonaflates provides chemists with a tool to activate hydroxyl groups, facilitating challenging cross-coupling reactions that are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to perform these transformations in efficient one-pot procedures underscores its value in contemporary process development. When handled with the appropriate safety precautions, Nf-Cl offers a reliable and often superior alternative to other activating agents, opening new pathways for molecular construction.

References

An In-Depth Technical Guide to Perfluoro-1-butanesulfonyl Chloride: Structure, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Fluorinated Building Block

Perfluoro-1-butanesulfonyl chloride, also known as nonafluoro-1-butanesulfonyl chloride, is a pivotal reagent in the synthesis of complex fluorinated molecules. Its unique structure, combining a highly electronegative perfluorobutyl chain with a reactive sulfonyl chloride moiety, imparts exceptional properties to its derivatives. This guide provides an in-depth exploration of its chemical structure, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established chemical principles and aim to elucidate the causality behind its versatile applications.

Core Molecular Attributes: Structure and Physicochemical Properties

A thorough understanding of the fundamental characteristics of perfluoro-1-butanesulfonyl chloride is essential for its effective utilization.

Chemical Structure and Formula

Perfluoro-1-butanesulfonyl chloride is characterized by a four-carbon chain where all hydrogen atoms have been substituted by fluorine, attached to a sulfonyl chloride group.

  • Molecular Formula: C₄ClF₉O₂S

  • CAS Number: 2991-84-6[1][2]

  • Synonyms: this compound, Perfluorobutanesulfonyl chloride[1][2][3][4]

The structure of this molecule is depicted in the following diagram:

Caption: Structure of Perfluoro-1-butanesulfonyl Chloride.

Physicochemical Properties

The extensive fluorination of the butyl chain dramatically influences the physical and chemical properties of the molecule. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Weight 318.55 g/mol [5][6]
Appearance Clear, colorless liquid[5]
Boiling Point 100.5-103.5 °C[5]
Density ~1.807 g/cm³ (predicted)[5]
Solubility Soluble in most organic solvents.
Moisture Sensitivity Highly sensitive to moisture.[5]

The strong electron-withdrawing nature of the nine fluorine atoms makes the sulfonyl group highly electrophilic and susceptible to nucleophilic attack. Its high density is also a direct consequence of the heavy fluorine atoms. Crucially, its moisture sensitivity necessitates handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.

Synthesis of Perfluoro-1-butanesulfonyl Chloride

The synthesis of perfluoro-1-butanesulfonyl chloride is not as widely documented as its non-fluorinated counterpart. However, a plausible and effective method involves the conversion of a perfluorobutanesulfonate salt, such as potassium nonafluorobutanesulfonate, using a strong chlorinating agent. Electrochemical fluorination is another key industrial method for producing perfluoroalkylsulfonyl halides.

General Synthetic Approach from Perfluorobutanesulfonate Salts

A common strategy for the preparation of sulfonyl chlorides is the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This approach is adaptable for the synthesis of perfluoro-1-butanesulfonyl chloride from the readily available potassium nonafluorobutanesulfonate.

G start Potassium Nonafluorobutanesulfonate (C4F9SO3K) reagent + PCl5 or SOCl2 (Chlorinating Agent) start->reagent product Perfluoro-1-butanesulfonyl Chloride (C4F9SO2Cl) reagent->product byproducts + KCl + POCl3 or SO2 product->byproducts

Caption: Synthetic overview for Perfluoro-1-butanesulfonyl Chloride.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol based on established methods for sulfonyl chloride synthesis. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium nonafluorobutanesulfonate (1.0 eq).

  • Addition of Chlorinating Agent: Carefully add phosphorus pentachloride (1.1 eq) or thionyl chloride (excess) to the flask. If using thionyl chloride, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is gently heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by the cessation of gas evolution (in the case of SOCl₂) or by techniques such as ¹⁹F NMR.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride can be removed by distillation. The crude product is then carefully poured onto crushed ice to hydrolyze any remaining phosphorus oxychloride. The organic layer is separated, washed with cold water and brine, dried over anhydrous magnesium sulfate, and purified by fractional distillation under reduced pressure to yield perfluoro-1-butanesulfonyl chloride.

Electrochemical Fluorination (ECF)

On an industrial scale, electrochemical fluorination is a primary method for producing perfluoroalkylsulfonyl halides.[7] This process, often referred to as the Simons process, involves the electrolysis of a suitable organic substrate (e.g., butanesulfonyl chloride) in anhydrous hydrogen fluoride. While this method is powerful, it often results in a mixture of products and requires specialized equipment.

Reactivity and Mechanistic Insights

The reactivity of perfluoro-1-butanesulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom, which is further enhanced by the strong inductive effect of the perfluorobutyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Reaction with Nucleophiles: A General Mechanism

Perfluoro-1-butanesulfonyl chloride readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. The general mechanism involves the nucleophilic attack on the sulfur atom, followed by the departure of the chloride leaving group.

G reagents C4F9SO2Cl + Nu-H intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products C4F9SO2-Nu + HCl intermediate->products Chloride Elimination

Caption: General reaction mechanism with nucleophiles.

  • Expertise & Experience Insight: The perfluorobutyl group, being a stronger electron-withdrawing group than a non-fluorinated alkyl group, makes the sulfur atom of perfluoro-1-butanesulfonyl chloride significantly more electrophilic. This enhanced reactivity allows for reactions to proceed under milder conditions and often with higher yields compared to their non-fluorinated analogs.

Formation of Nonafluorobutanesulfonamides

The reaction with primary and secondary amines is particularly important in medicinal chemistry, leading to the formation of stable sulfonamides. This reaction is analogous to the well-known Hinsberg test for amines.

Experimental Protocol: Synthesis of a Nonafluorobutanesulfonamide

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add a solution of perfluoro-1-butanesulfonyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure nonafluorobutanesulfonamide.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. The nonafluorobutanesulfonyl group offers several advantages in this context.

Modulation of Physicochemical Properties
  • Lipophilicity: The perfluorobutyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the perfluorobutyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.

  • pKa Modulation: The strong electron-withdrawing nature of the nonafluorobutanesulfonyl group can significantly lower the pKa of an adjacent acidic proton, such as in a sulfonamide N-H bond. This can influence the drug's solubility and its ability to interact with biological targets.

The Nonaflate Group as a Superior Leaving Group

While this guide focuses on the sulfonyl chloride, it is important to note that the corresponding sulfonate esters, known as nonaflates, are excellent leaving groups in cross-coupling reactions. They are often more stable and reactive than their triflate counterparts, making them valuable in the synthesis of complex pharmaceutical intermediates.[9]

Potential as a Bioisostere

The bulky and lipophilic nature of the perfluorobutyl group allows it to serve as a bioisostere for other groups, such as a t-butyl group or an adamantyl group, in drug design. This substitution can be used to probe the steric and electronic requirements of a biological target.

Spectroscopic Characterization

Spectroscopic TechniquePredicted/Expected Characteristics
¹⁹F NMR Multiple signals are expected in the range of -80 to -130 ppm relative to CFCl₃. The CF₃ group would appear as a triplet, the CF₂ group adjacent to the sulfonyl group would be the most downfield, and the other two CF₂ groups would have distinct chemical shifts.
¹³C NMR All four carbon atoms of the perfluorobutyl chain would appear as complex multiplets due to C-F coupling. The carbon attached to the sulfonyl group would be the most deshielded.
IR Spectroscopy Strong absorption bands are expected for the S=O stretching vibrations of the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1160-1200 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The mass spectrum would likely show the molecular ion peak (m/z 318 for ³⁵Cl) and a characteristic isotopic pattern for the presence of chlorine. Fragmentation would likely involve the loss of Cl, SO₂, and cleavage of the perfluorobutyl chain.
  • Trustworthiness Note: The spectroscopic data presented here are predictive. For unambiguous characterization, experimental data should be acquired and analyzed.

Handling and Safety Considerations

Perfluoro-1-butanesulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Upon contact with moisture, it hydrolyzes to release corrosive hydrogen chloride gas.[3][5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture. It should be stored under an inert atmosphere, such as nitrogen or argon.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Perfluoro-1-butanesulfonyl chloride is a highly valuable and versatile reagent for the introduction of the nonafluorobutanesulfonyl moiety into organic molecules. Its enhanced reactivity and the unique properties it imparts to its derivatives make it a powerful tool for chemists, particularly in the field of drug discovery and materials science. By understanding its structure, synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to create novel and functional molecules.

References

Nonafluorobutanesulfonyl chloride CAS number 2991-84-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nonafluorobutanesulfonyl Chloride (CAS 2991-84-6) for Advanced Scientific Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nonafluorobutanesulfonyl chloride (NFBSC). Moving beyond a simple recitation of properties, we delve into the mechanistic principles that govern its reactivity, its versatile applications in modern synthesis, and the critical protocols for its safe and effective use. The structure of this document is designed to logically guide the user from fundamental understanding to practical application, reflecting an approach rooted in field-proven experience.

Core Chemical Identity and Physicochemical Profile

Nonafluorobutanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, is a highly fluorinated organic compound with the chemical formula C₄ClF₉O₂S.[1][2] The presence of the perfluorobutyl chain (CF₃(CF₂)₃-) imparts unique and powerful characteristics to the molecule, primarily driven by its immense electron-withdrawing nature. This property is central to understanding its utility in synthetic chemistry.

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 2991-84-6[1][3][4][5]
Molecular Formula C₄ClF₉O₂S[1][2][3]
Molecular Weight 318.55 g/mol [1][2][4]
Appearance Clear, colorless liquid[6][7][8]
Density ~1.807 g/cm³[6][8]
Boiling Point 100.5 - 109.6 °C at 760 mmHg[5][6][8]
Refractive Index 1.3260 - 1.3300 @ 20°C[7]
Sensitivity Moisture Sensitive[2][8]

The Engine of Reactivity: Mechanistic Insights

The primary utility of Nonafluorobutanesulfonyl chloride stems from its function as a potent electrophile. The sulfonyl chloride (-SO₂Cl) group is an excellent leaving group in its own right, but its reactivity is dramatically amplified by the attached nonafluorobutyl chain.

Causality of Enhanced Electrophilicity: The nine fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density along the carbon chain to the sulfur atom. This polarization makes the sulfur atom highly electron-deficient and, therefore, exceptionally susceptible to attack by a wide range of nucleophiles. This mechanism is the cornerstone of its synthetic applications.

References

A Comprehensive Technical Guide to the Physical Properties of Nonafluoro-1-butanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nonafluoro-1-butanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, is a pivotal reagent in modern organic and medicinal chemistry.[1][2] Its highly fluorinated backbone and reactive sulfonyl chloride moiety make it an essential building block for introducing the nonafluorobutylsulfonyl (nonaflate) group into molecules. This technical guide offers an in-depth exploration of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for its effective and safe utilization. The insights herein are synthesized from established chemical data and field-proven laboratory practices.

Core Physicochemical Characteristics

The fundamental identity and key physical constants of this compound are foundational to its application. These properties dictate the appropriate conditions for storage, handling, and reaction setup.

PropertyValueSource(s)
CAS Number 2991-84-6[1]
Molecular Formula C₄ClF₉O₂S[1]
Molecular Weight 318.55 g/mol [1]
Appearance Clear, colorless liquid[3][4]
Density 1.807 g/cm³[5][6]
Boiling Point 100.5–109.6 °C at 760 mmHg[5][6]
Refractive Index 1.3260–1.3300 at 20 °C[3][4]
Flash Point Discrepant Data: 20.1 °C or Not Applicable[5]
Melting Point Data not available; presumed to be very low
In-Depth Analysis of Properties
  • Density: With a density of approximately 1.807 g/cm³, this compound is significantly denser than water.[5][6] This high density is characteristic of perfluorinated organic compounds and is a critical consideration for phase separations in biphasic reaction systems.

  • Boiling Point: The reported boiling point ranges between 100.5 °C and 109.6 °C at atmospheric pressure.[5][6] This relatively high boiling point for its molecular size reflects strong intermolecular forces. It allows for reactions to be conducted at elevated temperatures with minimal loss of the reagent, though vacuum distillation is a viable purification method.

  • Refractive Index: The refractive index is a sensitive measure of purity, typically falling within the narrow range of 1.3260 to 1.3300 at 20 °C.[3][4] This low value is a direct consequence of the high fluorine content and can be used as a rapid, non-destructive method for quality control.

  • Melting Point: While an exact melting point is not documented in readily available literature, the structurally related nonafluorobutanesulfonyl fluoride possesses an extremely low melting point of less than -110 °C.[7] By chemical analogy, it is expertly inferred that this compound is also a liquid at all practical laboratory temperatures.

  • Flash Point: There is a notable discrepancy in reported flash points. One source indicates 20.1 °C, while major suppliers state it is "not applicable".[5] The latter is more likely representative under standard test conditions. The high degree of fluorination significantly reduces flammability, and its corrosive nature can interfere with standard flash point apparatus. From a practical standpoint, while not highly flammable, it should be kept away from open flames due to its reactivity and the hazardous nature of its potential decomposition products.

  • Solubility and Moisture Sensitivity: As a perfluorinated compound, it is immiscible with water. In fact, it reacts with water and other protic solvents. The non-fluorinated analog, 1-butanesulfonyl chloride, is known to decompose in water.[8][9] This hydrolytic instability is a defining characteristic. It is soluble in common aprotic organic solvents, such as ethers and chlorinated hydrocarbons. Its pronounced moisture sensitivity mandates stringent anhydrous handling and storage conditions to maintain its chemical integrity.[10][11]

Spectroscopic Profile: Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful analytical tool for this molecule due to the presence of nine fluorine atoms in three distinct chemical environments.[12][13] The spectrum is expected to show three main signals corresponding to the CF₃, and the two inequivalent CF₂ groups.

  • Expected Chemical Shifts (Relative to CFCl₃):

    • -CF₃ group: Typically appears in the range of -80 to -85 ppm.

    • -CF₂- group adjacent to CF₃: Expected around -120 to -126 ppm.

    • -CF₂- group adjacent to SO₂Cl: This group is the most deshielded due to the electron-withdrawing sulfonyl chloride moiety and is expected to appear further downfield, around -110 to -115 ppm.

The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals, making it an excellent technique for assessing purity.[14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups. The spectrum will be dominated by intense absorptions characteristic of C-F and S=O bonds.

  • Characteristic Absorption Bands:

    • S=O Asymmetric & Symmetric Stretching: Strong, sharp peaks are expected in the regions of 1340-1370 cm⁻¹ and 1150-1190 cm⁻¹, respectively. These are diagnostic for the sulfonyl chloride group.[16]

    • C-F Stretching: A series of very strong, broad absorption bands are expected between 1000 cm⁻¹ and 1400 cm⁻¹, which often dominate the fingerprint region of the spectrum.[16] A product specification sheet from a major supplier confirms that the FTIR spectrum is a standard method for identification.[3][4]

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and provides structural information through fragmentation patterns. Under electron ionization (EI), the molecular ion may be observed, but fragmentation is typically extensive.

  • Expected Fragmentation:

    • Loss of chlorine (-Cl) to give the [M-35]⁺ fragment.

    • Cleavage of the C-S bond, yielding the nonafluorobutyl cation [C₄F₉]⁺ (m/z = 219).

    • Further fragmentation of the perfluoroalkyl chain is common in mass spectrometry of perfluorinated compounds.[17]

Safety, Handling, and Storage: A Self-Validating System

The high reactivity of this compound necessitates a rigorous and self-validating approach to its handling and storage. Its primary hazards are corrosivity and extreme moisture sensitivity.

  • GHS Classification: The compound is classified as corrosive. The primary hazard statement is H314: Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Chemical-resistant gloves (e.g., butyl rubber or Viton®).

    • Chemical splash goggles and a full-face shield.

    • A chemical-resistant apron or lab coat.

    • All operations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[18]

  • Handling: Due to its moisture sensitivity, all transfers must be performed under an inert atmosphere (e.g., dry nitrogen or argon).[10][11] Use of oven-dried glassware and gas-tight syringes is essential. Accidental contact with water will lead to vigorous reaction, liberating corrosive hydrogen chloride (HCl) gas.

  • Storage: The reagent must be stored in a tightly sealed container, preferably under an inert atmosphere.[10] Recommended storage is in a cool, dry, and well-ventilated area designated for corrosive materials, typically at 2-8 °C.[6]

cluster_storage Storage Protocol cluster_handling Handling Workflow storage Store at 2-8°C in Corrosive Cabinet inert Maintain under Inert Atmosphere (N₂ or Ar) fume_hood Work in Chemical Fume Hood storage->fume_hood Retrieve for Use seal Ensure Tightly Sealed Container ppe Wear Full PPE (Gloves, Goggles, Face Shield, Coat) fume_hood->ppe inert_transfer Use Inert Gas for All Transfers ppe->inert_transfer dry_glass Use Oven-Dried Glassware inert_transfer->dry_glass

Caption: Logical workflow for the safe storage and handling of this compound.

Experimental Protocols for Property Determination

The following protocols describe standard methodologies for verifying the physical properties of this compound, adapted to address its specific hazards.

Protocol 1: Boiling Point Determination (Micro-Scale)
  • Causality: A micro-scale method is chosen to minimize waste and reduce the risk associated with heating a corrosive substance. The principle relies on matching the vapor pressure of the liquid with the external pressure.

  • Methodology:

    • Place approximately 0.5 mL of the compound into a small, dry test tube.

    • Invert a sealed-end capillary tube and place it, open-end down, into the liquid.

    • Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) within a fume hood.

    • Heat the bath gently. A stream of bubbles will emerge from the capillary as trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid's vapor is now escaping.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. At this moment, the external pressure equals the vapor pressure of the liquid.

A 1. Add 0.5 mL of sample to dry test tube B 2. Insert inverted capillary tube A->B C 3. Attach assembly to thermometer B->C D 4. Suspend in heating bath C->D E 5. Heat gently until a rapid bubble stream appears D->E F 6. Remove heat source and allow to cool E->F G 7. Record temperature when liquid enters capillary F->G

Caption: Experimental workflow for micro-scale boiling point determination.

Protocol 2: Density Determination
  • Causality: Using a digital density meter or a pycnometer provides high accuracy. Given the corrosive nature, a digital meter is preferred as it requires a small sample volume and minimizes handling.

  • Methodology (Using a Pycnometer):

    • Thoroughly clean and dry a pycnometer of known volume (e.g., 1 mL or 5 mL).

    • Weigh the empty, dry pycnometer on an analytical balance (m₁).

    • Working in a fume hood, carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Equilibrate the filled pycnometer to a constant temperature (e.g., 20.0 °C) in a water bath.

    • Carefully dry the outside of the pycnometer and weigh it (m₂).

    • Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Conclusion

This compound is a specialty chemical defined by a unique set of physical properties: high density, moderate boiling point, low refractive index, and, most critically, high reactivity towards moisture. A comprehensive understanding of these characteristics, supported by spectroscopic data and validated handling protocols, is not merely academic but essential for ensuring the safety, accuracy, and reproducibility of the advanced chemical syntheses in which this valuable reagent is employed.

References

An In-depth Technical Guide to Nonafluoro-1-butanesulfonyl Chloride: Properties, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds. Within the arsenal of fluorinating reagents, Nonafluoro-1-butanesulfonyl chloride (Nf-Cl) has emerged as a powerful and versatile building block for the introduction of the nonafluorobutanesulfonyl (nonaflate) moiety. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers to leverage its full potential.

Core Properties of this compound

This compound, also known as perfluoro-1-butanesulfonyl chloride, is a halosulfonate compound with the chemical formula C4ClF9O2S.[1] Its molecular weight is 318.55 g/mol .[1] This reagent is a clear, colorless liquid that is sensitive to moisture and should be stored under nitrogen in a cool, dry place.[1][2]

PropertyValueSource(s)
Molecular Weight 318.55 g/mol [1]
Chemical Formula C4ClF9O2S[1]
CAS Number 2991-84-6[1]
Boiling Point 100.5-103.5 °C[1][2]
Density ~1.807 g/cm³[1][2]
Appearance Clear, colorless liquid[1][2]
Synonyms Perfluoro-1-butanesulfonyl chloride, Nonafluorobutanesulfonyl chloride[1][3]

The Chemistry of the Nonaflate Group: Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is rendered highly electron-deficient by the nine electron-withdrawing fluorine atoms and the two oxygen atoms. This makes it a prime target for nucleophilic attack.

Reaction with Nucleophiles: A Gateway to Nonaflated Molecules

The primary utility of this compound lies in its reaction with a wide range of nucleophiles to introduce the robust and highly lipophilic nonafluorobutanesulfonyl (C4F9SO2-) group.[4]

General Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The nucleophile attacks the electrophilic sulfur, leading to the formation of a transient pentacoordinate intermediate. The chloride ion, being an excellent leaving group, is subsequently displaced, yielding the corresponding nonaflated product.

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination Nuc: Nu:⁻ NfCl C₄F₉SO₂Cl Nuc:->NfCl attack Intermediate [C₄F₉SO₂(Cl)(Nu)]⁻ NfCl->Intermediate Product C₄F₉SO₂Nu Intermediate->Product fast Cl Cl⁻ Intermediate->Cl caption General mechanism of nucleophilic substitution.

Caption: General mechanism of nucleophilic substitution on this compound.

2.1.1. Formation of Nonafluorobutanesulfonamides:

The reaction with primary and secondary amines readily affords nonafluorobutanesulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of Nonafluorobutanesulfonamides

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

2.1.2. Formation of Nonafluorobutanesulfonate Esters:

Phenols and alcohols react with this compound to form the corresponding nonafluorobutanesulfonate esters. Similar to the reaction with amines, a base is required to scavenge the HCl produced.

Experimental Protocol: General Procedure for the Synthesis of Nonafluorobutanesulfonate Esters from Phenols

  • Reaction Setup: To a solution of the phenol (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dichloromethane at 0 °C, add this compound (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired nonafluorobutanesulfonate ester.

Applications in Drug Development and Chemical Biology

The introduction of the nonafluorobutanesulfonyl group can significantly modulate the biological activity and pharmacokinetic properties of a molecule. This has led to its increasing use in drug discovery and chemical biology.

Enhancing Drug Potency and Metabolic Stability

The highly lipophilic and metabolically stable C4F9SO2- group can enhance the binding of a drug candidate to its target protein and protect it from enzymatic degradation, thereby prolonging its half-life in the body.

Fluoro-tagging for Analytical and Imaging Applications

This compound serves as a reagent for "fluoro-tagging" of nucleophiles.[5][6][7] The nine fluorine atoms provide a unique signature that can be readily detected by ¹⁹F NMR spectroscopy, making it a valuable tool for quantitative analysis and imaging studies.[8][9]

Bioconjugation and Proteomics

The reactivity of this compound towards amine and thiol groups on proteins makes it a potential tool for bioconjugation.[10] This allows for the labeling of proteins for proteomics studies, enabling the identification and quantification of proteins in complex biological samples.[11][12][13] The nonaflate tag can be used in conjunction with mass spectrometry-based techniques for targeted protein analysis.

G cluster_0 Core Compound cluster_1 Key Reactions cluster_2 Primary Products cluster_3 Applications NfCl Nonafluoro-1-butanesulfonyl chloride (Nf-Cl) Amines Reaction with Amines NfCl->Amines Phenols Reaction with Phenols/Alcohols NfCl->Phenols Sulfonamides Nonafluorobutanesulfonamides Amines->Sulfonamides Sulfonates Nonafluorobutanesulfonates Phenols->Sulfonates DrugDev Drug Development (Enhanced Potency & Stability) Sulfonamides->DrugDev Bioconjugation Bioconjugation & Proteomics Sulfonamides->Bioconjugation Sulfonates->DrugDev FluoroTag Fluoro-tagging (¹⁹F NMR) Sulfonates->FluoroTag caption Workflow from reagent to application.

References

Nonafluoro-1-butanesulfonyl chloride stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of Nonafluoro-1-butanesulfonyl Chloride

Introduction: The Power of the Nonafluorobutyl Group

This compound (NfCl), also known as Perfluoro-1-butanesulfonyl chloride, is a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] Its significance stems from the unique properties imparted by the bulky and highly electron-withdrawing nonafluorobutyl (nonaflate) group. This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the core principles governing the stability and reactivity of this versatile chemical building block.[1] Understanding these fundamentals is crucial for its effective and safe application in the synthesis of novel chemical entities.

The primary utility of NfCl lies in its ability to introduce the C₄F₉SO₂- moiety into organic molecules. This functionalization can profoundly alter a molecule's physical, chemical, and biological properties, including its solubility, metabolic stability, and binding affinity, making it an invaluable tool in drug discovery.[3]

Physicochemical Properties and Chemical Stability

This compound is a clear, colorless liquid under standard conditions.[4] Its high density and moisture-sensitive nature are critical considerations for its handling and storage.[2][5]

PropertyValueSource(s)
CAS Number 2991-84-6[6][7][8]
Molecular Formula C₄ClF₉O₂S[6][7][9]
Molecular Weight 318.55 g/mol [6][7][9]
Boiling Point 100.5-103.5 °C[2][4]
Density (Predicted) 1.807 g/cm³[2][4]
Appearance Clear, colorless liquid[4]
Core Stability Considerations

The stability of NfCl is a critical factor that dictates its storage and handling procedures. While stable under recommended storage conditions, its reactivity profile is dominated by its sensitivity to certain environmental factors.[6]

  • Moisture Sensitivity and Hydrolysis: NfCl is highly sensitive to moisture.[2][5] In the presence of water, it undergoes rapid hydrolysis to form nonafluorobutanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[10] This necessitates that all handling and reactions are performed under strictly anhydrous conditions, often under an inert atmosphere such as nitrogen or argon.[11]

  • Thermal Stability: While specific decomposition temperatures are not extensively detailed, sulfonyl chlorides, in general, can decompose upon heating to release irritating and toxic gases, including sulfur oxides and hydrogen chloride.[11] It is recommended to avoid excessive heating. Studies on related perfluorinated compounds show that thermal decomposition can lead to the formation of various fluorinated byproducts.[12]

  • Incompatible Materials: NfCl should be stored away from strong oxidizing agents and strong bases, as these can promote vigorous or uncontrolled reactions.[6][11]

The Electrophilic Nature and Reactivity of NfCl

The reactivity of this compound is governed by the highly electrophilic nature of the sulfur atom. This electrophilicity is a direct consequence of the strong inductive electron-withdrawing effect of the nine fluorine atoms in the perfluorobutyl chain, as well as the two sulfonyl oxygen atoms. This electronic pull makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles, with the chloride ion serving as an excellent leaving group.

Diagram: General Nucleophilic Substitution Mechanism

References

A Comprehensive Technical Guide to the Safe Handling of Nonafluoro-1-butanesulfonyl Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for Nonafluoro-1-butanesulfonyl chloride (NfBSCl). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets (SDS) to offer a deeper understanding of the material's reactive nature and the rationale behind critical safety procedures. By integrating technical knowledge with practical, field-proven insights, this guide aims to foster a proactive safety culture in the laboratory.

Understanding the Inherent Risks of this compound

This compound (CAS No. 2991-84-6) is a highly reactive, fluorinated sulfonyl chloride.[1][2][3][4] Its utility as a reagent for introducing the nonafluorobutanesulfonyl group into molecules makes it valuable in pharmaceutical and materials science research.[1] However, its reactivity is also the source of its significant hazards.

The primary hazards associated with NfBSCl are its corrosivity and its violent reaction with nucleophiles, particularly water.[1] The molecule's electrophilic sulfur atom is highly susceptible to nucleophilic attack, leading to the substitution of the chloride.

Mechanism of Hydrolysis:

The reaction with water is highly exothermic and produces two corrosive byproducts: nonafluoro-1-butanesulfonic acid and hydrochloric acid (HCl).[5] This reaction can rapidly generate fumes and heat, posing a significant risk of chemical burns and respiratory tract irritation.[5]

  • Step 1: Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[6][7][8][9]

  • Step 2: Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[7][8]

  • Step 3: Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled.

  • Step 4: Deprotonation: A proton is transferred to another water molecule, yielding the sulfonic acid and a hydronium ion (which in the presence of chloride forms hydrochloric acid).

Understanding this mechanism is crucial as it underscores the importance of stringent moisture control during handling and storage.

Hazard Summary Table
Hazard ClassificationDescriptionGHS H-Statement
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]H314
Acute Toxicity, OralHarmful if swallowed.H302
Corrosive to MetalsMay be corrosive to metals.H290

Personal Protective Equipment (PPE): A Self-Validating System of Defense

The selection of appropriate PPE is the first line of defense against exposure to NfBSCl. A comprehensive PPE strategy should be based on a thorough risk assessment of the specific procedures being performed.[10][11][12]

Core PPE Requirements
PPE ComponentSpecificationRationale and Field Insights
Eye and Face Protection Chemical splash goggles and a full-face shield.[1]Standard safety glasses are insufficient. The high reactivity and potential for splashing necessitates the complete seal of goggles and the broad protection of a face shield.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[11][13] A double layer of nitrile gloves may be acceptable for short-duration tasks with small quantities, but this should be risk-assessed.The perfluorinated nature of NfBSCl requires gloves with high resistance to permeation by halogenated compounds. Always check the glove manufacturer's compatibility charts. Nitrile gloves offer splash protection but may degrade with prolonged contact.
Body Protection A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.Protects the skin from accidental splashes. All clothing worn in the laboratory should be made of non-synthetic materials that will not melt upon contact with chemicals.
Foot Protection Closed-toe, chemical-resistant shoes.Protects the feet from spills.
Respiratory Protection All handling of NfBSCl must be conducted within a certified chemical fume hood.[14] For emergency situations or where a fume hood is not available, a full-face respirator with a combination cartridge for acid gases and organic vapors (e.g., ABEK type) is required.The vapor of NfBSCl and its hydrolysis products (HCl) are highly corrosive to the respiratory system. A properly functioning fume hood is the primary means of exposure control.

Laboratory Handling Protocols: A Step-by-Step Approach to Safety

Adherence to meticulous handling procedures is critical to prevent accidental exposure and release.

Preparation and Weighing
  • Fume Hood Preparation: Before starting, ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while still allowing for comfortable manipulation.

  • Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, secondary containers) inside the fume hood before introducing the NfBSCl.

  • Container Handling: The reagent bottle should be opened and closed within the fume hood. Due to its moisture sensitivity, it is often stored under an inert atmosphere (e.g., nitrogen).[15][16]

  • Weighing: Tare a sealed secondary container (e.g., a vial with a screw cap) on the balance. Transfer the approximate required amount of NfBSCl to the secondary container inside the fume hood. Seal the secondary container before removing it from the fume hood to the balance for an accurate measurement. This "weighing by difference" method minimizes the time the primary container is open.

Dispensing and Reaction Setup
  • Inert Atmosphere: For moisture-sensitive reactions, dispense NfBSCl under an inert atmosphere (e.g., using a Schlenk line or a glove box).

  • Solvent and Reagent Compatibility: Ensure all solvents and reagents are anhydrous and compatible with NfBSCl. It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.

  • Controlled Addition: The addition of NfBSCl to a reaction mixture should be performed slowly and in a controlled manner, especially when adding to nucleophilic solutions. The reaction is often exothermic, and dropwise addition to a cooled solution (e.g., in an ice bath) is a standard precaution to manage the reaction temperature.[5][14]

Emergency Procedures: A Validated Response Plan

A clear and well-rehearsed emergency response plan is essential.

Exposure Response
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[10] Use of an emergency eyewash station is mandatory.[17][18][19][20][21] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Emergency Shower and Eyewash Station: Best Practices

Emergency eyewash and shower stations must be readily accessible (within a 10-second walk from the hazard) and tested weekly to ensure proper function.[17][18][19][20][21] The water temperature should be tepid (between 60-100°F or 16-38°C) to allow for the required 15-minute flush without causing hypothermia or scalding.[17][21]

Spill and Leak Containment
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Control Vapors: Ensure the fume hood is operational to contain any vapors.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[22][23][24] Do NOT use combustible materials like paper towels.

  • Neutralization (for residual cleanup): After absorbing the bulk of the spill, the area can be cautiously neutralized with a weak base such as sodium bicarbonate. Be aware that this will cause effervescence (release of CO2 gas) and should be done slowly and with care.[5][24]

  • Collection and Disposal: Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

Storage and Waste Management: Ensuring Long-Term Safety

Storage
  • Location: Store NfBSCl in a cool, dry, well-ventilated area, away from incompatible materials.[25]

  • Container: Keep the container tightly sealed.[25] Storage under an inert atmosphere is recommended to prevent hydrolysis.[25]

  • Segregation: Store separately from strong bases, oxidizing agents, and water.

Waste Disposal

As a perfluorinated compound, the disposal of NfBSCl and its waste requires special consideration due to its environmental persistence.[26][27]

  • Quenching Excess Reagent: Unused or excess NfBSCl should be cautiously quenched before disposal. This can be achieved by slowly adding the sulfonyl chloride to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate or sodium carbonate.[5] The reaction should be performed in a fume hood, and the rate of addition controlled to manage the exothermic reaction and gas evolution.

  • Waste Collection: All waste containing NfBSCl or its byproducts, including contaminated PPE and absorbent materials, must be collected in designated hazardous waste containers.[27]

  • Labeling and Disposal: The waste container must be clearly labeled with its contents. Disposal should be carried out through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration at high temperatures is a common disposal method for perfluorinated compounds.[28]

Visualizing Safety Workflows

Standard Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Don PPE fume_hood_check Verify Fume Hood Operation prep_start->fume_hood_check gather_materials Assemble Equipment in Hood fume_hood_check->gather_materials weigh Weigh by Difference gather_materials->weigh dispense Dispense into Reaction weigh->dispense quench Quench Excess Reagent dispense->quench dispose Dispose of Waste quench->dispose decontaminate Decontaminate Glassware dispose->decontaminate end_node End: Doff PPE & Wash Hands decontaminate->end_node

Caption: Standard operating procedure for handling NfBSCl.

Emergency Spill Response Decision Tree

spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area & Alert Others small_spill->evacuate No ppe Don Appropriate PPE small_spill->ppe Yes call_ehs Call Emergency Services / EHS evacuate->call_ehs contain Contain with Inert Absorbent ppe->contain neutralize Neutralize Residue Cautiously contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision-making process for NfBSCl spills.

Conclusion

This compound is a powerful reagent that demands a high level of respect and meticulous handling. By understanding the chemical principles behind its reactivity and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in scientific understanding, is paramount when working with such hazardous materials.

References

Methodological & Application

The Nonafluoro-1-butanesulfonyl (Nf) Group: A Robust and Versatile Protecting Moiety for Amines and Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Gemini Laboratories

Introduction: The Quest for Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. A robust protecting group must be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions that do not affect other functional groups within the molecule—a concept known as orthogonality.[1][2] While numerous protecting groups for amines and alcohols have been developed, the search for moieties with unique stability profiles continues to be an active area of research.

Nonafluoro-1-butanesulfonyl chloride (Nf-Cl), a commercially available reagent, offers access to the nonaflyl (Nf) protecting group, a highly fluorinated analogue of the more common tosyl (Ts) and mesyl (Ms) groups. The strong electron-withdrawing nature of the nonafluorobutyl chain imparts distinct properties to the resulting sulfonamides (nonaflamides) and sulfonate esters (nonaflates), rendering them exceptionally stable across a broad spectrum of synthetic transformations. This enhanced stability, coupled with specific deprotection strategies, positions the nonaflyl group as a valuable tool for researchers, scientists, and drug development professionals. This application note provides a comprehensive guide to the use of this compound as a protecting group reagent, detailing its advantages, application protocols, and deprotection methodologies.

The Nonafluoro-1-butanesulfonyl (Nf) Group: A Profile of Stability and Reactivity

The nonaflyl group (C₄F₉SO₂–) is characterized by its perfluorinated butyl chain, which significantly influences its chemical properties. The high electronegativity of the fluorine atoms creates a strong inductive effect, making the sulfur atom of the sulfonyl group highly electrophilic and the resulting nonaflates and nonaflamides exceptionally stable towards a variety of reagents and reaction conditions.

Key Advantages of the Nonafluoro-1-butanesulfonyl Protecting Group:

  • Enhanced Stability: Nonaflates and nonaflamides exhibit superior stability compared to their tosylate and mesylate counterparts, particularly under acidic and some reductive conditions. This robustness allows for a broader range of synthetic transformations to be performed on the protected molecule without premature cleavage of the protecting group.

  • Orthogonality: The unique cleavage conditions for the nonaflyl group, which differ from many standard protecting groups, allow for its use in complex orthogonal protection strategies.[1]

  • Crystalline Derivatives: Nonaflamides and nonaflates are often crystalline solids, which can facilitate purification by recrystallization.

  • Versatility in Cross-Coupling Reactions: While serving as a protecting group, the nonaflate moiety on a phenol is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, offering a dual role in synthetic strategy.[3]

Diagrammatic Overview of the Protection and Deprotection Strategy

Protection_Deprotection Figure 1. General Workflow for the Use of Nf-Cl as a Protecting Group Reagent Substrate Amine (R-NH₂) or Alcohol (R-OH) Protected_Substrate Protected Substrate (R-NHNf or R-ONf) Substrate->Protected_Substrate Protection NfCl Nonafluoro-1-butanesulfonyl chloride (Nf-Cl) NfCl->Protected_Substrate Base Base (e.g., Pyridine, Et₃N) Base->Protected_Substrate Deprotected_Substrate Deprotected Substrate (R-NH₂ or R-OH) Protected_Substrate->Deprotected_Substrate Deprotection Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Deprotected_Substrate Byproducts Byproducts Deprotection_Mechanism Figure 2. Proposed Mechanism for Reductive Cleavage of Nonaflamides cluster_0 Nonaflamide cluster_1 Single Electron Transfer cluster_2 Fragmentation cluster_3 Protonation & Further Reduction Nonaflamide R-N(H)-SO₂-C₄F₉ Radical_anion [R-N(H)-SO₂-C₄F₉]⁻• Nonaflamide->Radical_anion + e⁻ SET_reagent e⁻ (from Low-Valent Ti) Amide_anion R-N⁻H Radical_anion->Amide_anion N-S Bond Cleavage Sulfinate_radical •SO₂-C₄F₉ Amine R-NH₂ Amide_anion->Amine Protonation Sulfinate ⁻SO₂-C₄F₉ Sulfinate_radical->Sulfinate + e⁻

References

Nonafluoro-1-butanesulfonyl Chloride (NBSCl): A Powerful Reagent for Fluoro-Tagging of Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of nonafluoro-1-butanesulfonyl chloride (C₄F₉SO₂Cl), hereafter referred to as NBSCl, as a highly efficient reagent for the "fluoro-tagging" of nucleophilic compounds. Fluoro-tagging, the covalent attachment of a perfluoroalkyl group, imparts unique physicochemical properties to molecules, most notably a strong affinity for fluorous separation media. This allows for streamlined purification of tagged molecules from complex mixtures, a significant advantage in organic synthesis, drug discovery, and analytical chemistry.[1][2] This document details the principles of NBSCl reactivity, step-by-step protocols for derivatizing common nucleophiles (amines, phenols, and thiols), and methods for the subsequent purification of the tagged products.

Introduction to Fluoro-Tagging with NBSCl

In modern chemical research, particularly in the synthesis of compound libraries and complex molecules, the purification of intermediates and final products is often the most time-consuming and resource-intensive step.[1] Fluorous synthesis represents a powerful solution-phase methodology that simplifies purification by employing perfluoroalkyl groups (fluorous tags) to temporarily alter the phase preference of a molecule.[3]

NBSCl is an excellent reagent for this purpose. It readily reacts with a wide range of nucleophiles to form highly stable nonafluorobutanesulfonamides, sulfonates, and thioesters. The key advantages of using NBSCl include:

  • High Reactivity: The sulfonyl chloride is a potent electrophile, driven by the strong electron-withdrawing effect of the nonafluorobutyl group, ensuring efficient reaction with many nucleophiles.

  • Tag Stability: The resulting sulfonamide and sulfonate ester linkages are chemically robust, withstanding a wide range of reaction conditions typical in multi-step synthesis.

  • Simplified Purification: The high fluorine content of the tag allows for selective retention on fluorous-modified silica during solid-phase extraction (F-SPE) or partitioning into a fluorous solvent phase during liquid-liquid extraction (F-LLE).[2][3][4] This enables rapid separation of the tagged product from non-fluorous reagents and byproducts.

  • Versatility: The nonafluorobutanesulfonyl group can serve not only as a purification handle but also as a derivatizing agent for analysis by gas chromatography (GC) or as a reporter group for ¹⁹F NMR studies.

Physicochemical Properties and Safety of NBSCl

NBSCl is a dense, colorless liquid that is sensitive to moisture.[5] It is classified as a corrosive material and must be handled with appropriate care.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2991-84-6[6][7]
Molecular Formula C₄ClF₉O₂S[6][7]
Molecular Weight 318.55 g/mol [6][7]
Boiling Point 100.5 - 103.5 °C[5]
Density ~1.807 g/cm³ (Predicted)[5]
Appearance Clear, colorless liquid[5]
Safety and Handling

NBSCl is corrosive and causes severe skin burns and eye damage.[8][9][10] It is also moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[8][9]

  • Handling: Use syringes or cannulas for transferring the liquid to prevent exposure to atmospheric moisture. Reactions should be performed in oven-dried glassware under an inert atmosphere.

  • Spills: Absorb spills with an inert material (e.g., sand, diatomite) and dispose of as hazardous waste. Neutralize the area carefully.[11]

Reaction Mechanism and Experimental Workflow

The fundamental reaction involves the nucleophilic attack of an amine, alcohol, or thiol on the electrophilic sulfur atom of NBSCl. This results in the displacement of the chloride leaving group and the formation of a stable S-N, S-O, or S-S bond, respectively. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl byproduct.

General Reaction Scheme

References

The Nonaflate Anion: A Superior Leaving Group for Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Triflates and Tosylates

In the landscape of synthetic organic chemistry, the choice of a leaving group is paramount to the success of nucleophilic substitution and cross-coupling reactions. While traditional leaving groups like tosylates (TsO⁻) and triflates (TfO⁻) have been mainstays in the chemist's toolbox, the search for more stable, reactive, and versatile alternatives has led to the rise of the nonafluorobutanesulfonate, or nonaflate (NfO⁻) , group.[1][2] This application note serves as a detailed guide to understanding and utilizing nonaflates as highly effective leaving groups in a variety of substitution reactions, offering enhanced stability and reactivity profiles that can overcome the limitations of their predecessors.[2][3]

The nonaflate group, with its perfluorinated four-carbon chain, offers a unique combination of strong electron-withdrawing effects and steric bulk, rendering it an exceptionally good leaving group.[1] Aryl and vinyl nonaflates are readily prepared from ubiquitous phenols and enolizable ketones, respectively, using nonafluorobutanesulfonyl fluoride (NfF), an inexpensive and industrially available reagent.[4][5] This accessibility, coupled with their remarkable stability, makes nonaflates a practical and often superior choice for complex molecular syntheses.[2][5]

The Nonaflate Advantage: A Comparative Overview

The superiority of nonaflates often stems from their enhanced stability compared to triflates, particularly in challenging reaction conditions. This increased stability minimizes decomposition of the starting material, leading to cleaner reactions, higher yields, and fewer byproducts.[2][3]

FeatureNonaflate (ONf)Triflate (OTf)Tosylate (OTs)
Leaving Group Ability Excellent, often superior to triflate[1]ExcellentGood
Hydrolytic Stability Generally more stable, less prone to hydrolysis[2]Prone to hydrolysis, especially under basic or high-temperature conditions[2]Generally stable
Reactivity Comparable or enhanced reactivity in cross-coupling[1][2]Highly reactiveModerately reactive
Precursor Cost Nonafluorobutanesulfonyl fluoride (NfF) is relatively inexpensive[5][6]Triflic anhydride is more expensiveToluenesulfonyl chloride is inexpensive
Byproduct Formation Minimized phenol byproduct formation due to increased stability[2]Can lead to phenol formation via hydrolysis, complicating purification[2]Generally clean

Mechanistic Considerations: Why Nonaflates Excel

The efficacy of the nonaflate anion as a leaving group is rooted in its electronic and structural properties. The perfluorinated butyl chain exerts a powerful inductive effect, delocalizing the negative charge on the sulfonate oxygen atoms and stabilizing the resulting anion. This high degree of charge delocalization makes the nonaflate anion a very weak base and, consequently, an excellent leaving group.[7][8]

In the context of palladium-catalyzed cross-coupling reactions, aryl and vinyl nonaflates serve as versatile electrophilic partners. The reaction generally proceeds through a catalytic cycle involving oxidative addition of the C-ONf bond to a Pd(0) complex, followed by transmetalation with a suitable organometallic reagent and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The high reactivity of the C-ONf bond facilitates the initial oxidative addition step, often leading to faster reaction rates and broader substrate scope compared to other sulfonate esters.[9][10]

Aryl_Nonaflate_Synthesis_Workflow start Start: Phenol, Base, Solvent step1 Cool to 0 °C start->step1 step2 Add Nonafluorobutanesulfonyl Fluoride (NfF) step1->step2 step3 Warm to RT and Stir step2->step3 step4 Reaction Quench step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Drying and Concentration step5->step6 step7 Purification (Column Chromatography) step6->step7 end_node Pure Aryl Nonaflate step7->end_node Nonaflate_Applications Nonaflates Aryl/Vinyl Nonaflates Suzuki Suzuki-Miyaura Coupling (C-C Bond) Nonaflates->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond) Nonaflates->Buchwald Sonogashira Sonogashira Coupling (C-C Bond) Nonaflates->Sonogashira Stille Stille Coupling (C-C Bond) Nonaflates->Stille Heck Heck Reaction (C-C Bond) Nonaflates->Heck CP_Coupling C-P Bond Formation Nonaflates->CP_Coupling

References

Application Notes and Protocols for Suzuki Coupling with Aryl Nonaflates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Aryl Nonaflates in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While aryl halides and triflates are the conventional electrophilic partners, aryl nonaflates (nonafluorobutanesulfonates) have emerged as a highly practical and advantageous alternative.[3][4] Derived from readily available and often inexpensive phenols, aryl nonaflates offer a unique combination of stability, reactivity, and synthetic versatility.[5] Their stability allows for easy handling and purification, a notable improvement over the often moisture-sensitive aryl triflates.[5] This application note provides a comprehensive guide to the experimental procedures for Suzuki coupling reactions utilizing aryl nonaflates, detailing the underlying mechanistic principles, offering step-by-step protocols, and exploring the scope of this powerful transformation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling of aryl nonaflates proceeds through a well-established palladium-catalyzed cycle, analogous to that of other aryl electrophiles.[2][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(ONf)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-ONf) Transmetalation Ar-Pd(II)-R'L2 Oxidative_Addition->Transmetalation Transmetalation (R'-B(OR)2, Base) Reductive_Elimination Ar-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product Coupled Product (Ar-R') Reductive_Elimination->Coupled_Product Aryl_Nonaflate Aryl Nonaflate (Ar-ONf) Aryl_Nonaflate->Oxidative_Addition Boronic_Acid Organoboron Reagent (R'-B(OR)2) Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling with aryl nonaflates.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl nonaflate to form a Pd(II) intermediate.[7] The high reactivity of the nonaflate leaving group facilitates this step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.[2][8]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocols

Part 1: Synthesis of Aryl Nonaflates from Phenols

Aryl nonaflates are readily prepared from the corresponding phenols using nonafluorobutanesulfonyl fluoride (nonafl-F) in the presence of a base.[5][9]

Materials and Reagents:

  • Phenol derivative

  • Nonafluorobutanesulfonyl fluoride (C4F9SO2F)

  • Base (e.g., triethylamine, pyridine, or potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:

  • To a solution of the phenol (1.0 equiv.) and base (1.2-1.5 equiv.) in the chosen anhydrous solvent, add nonafluorobutanesulfonyl fluoride (1.1-1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure aryl nonaflate.

Part 2: Palladium-Catalyzed Suzuki Coupling of Aryl Nonaflates

This section provides a general protocol for the Suzuki coupling of aryl nonaflates with boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Workflow start Start reagents Combine Aryl Nonaflate, Boronic Acid, Base, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki coupling of aryl nonaflates.

Materials and Reagents:

  • Aryl nonaflate

  • Aryl- or vinylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., XantPhos, XPhos, PPh3)[10][11]

  • Base (e.g., K2CO3, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Optional additive (e.g., LiCl, NaI)[5][9]

  • Standard inert atmosphere glassware (Schlenk flask or tube)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl nonaflate (1.0 equiv.), the organoboron reagent (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the anhydrous solvent to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-30 minutes or by three freeze-pump-thaw cycles.

  • Add the palladium catalyst (typically 1-5 mol %) and the ligand (typically 1-10 mol %).

  • If using an additive like LiCl, add it at this stage (typically 1.0 equiv.).[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Key Considerations and Optimization

ParameterRecommended Starting ConditionsRationale and Optimization
Palladium Catalyst Pd(OAc)2 (2-5 mol %)A versatile and common palladium(II) source that is reduced in situ to the active Pd(0) species. Other sources like Pd2(dba)3 can also be effective.[12]
Ligand XantPhos (4-10 mol %)Bulky, electron-rich phosphine ligands are often crucial for efficient coupling.[10][11] XPhos and SPhos are also excellent choices, particularly for challenging substrates.[11]
Base K3PO4 (2.0-3.0 equiv.)The choice of base is critical for activating the boronic acid.[8] K3PO4 is a strong, non-nucleophilic base suitable for many systems. Cs2CO3 and K2CO3 are also commonly used.
Solvent 1,4-Dioxane or TolueneAnhydrous, polar aprotic solvents are generally preferred. The choice can influence reaction rates and solubility.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion. Microwave irradiation can sometimes accelerate the reaction.[1]
Additive LiCl (1.0 equiv.) or NaIHalide additives can accelerate the reaction, possibly by facilitating the reductive elimination step or by in situ formation of a more reactive aryl halide.[5][9]

Scope and Limitations

The Suzuki coupling of aryl nonaflates is a broadly applicable method that tolerates a wide range of functional groups on both coupling partners.[9][10] Electron-rich and electron-poor aryl nonaflates, as well as heteroaryl nonaflates, are generally good substrates. Similarly, a variety of aryl- and vinylboronic acids and their esters can be employed.

However, some limitations exist. Sterically hindered substrates may require more forcing conditions or specialized catalyst systems.[11] Additionally, substrates with functional groups that are sensitive to the basic reaction conditions may require careful selection of the base or protecting group strategies.

Conclusion

The use of aryl nonaflates in Suzuki-Miyaura cross-coupling offers a robust and versatile strategy for the synthesis of biaryl and vinyl-aryl compounds. Their ease of preparation from phenols, coupled with their stability and high reactivity in palladium-catalyzed reactions, makes them an attractive alternative to traditional aryl halides and triflates. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful synthetic methodology in their own work.

References

Application Notes and Protocols for the Use of Nonafluoro-1-butanesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonafluoro-1-butanesulfonyl chloride (NBSCl) is a pivotal reagent in modern medicinal chemistry, primarily utilized for the introduction of the nonafluorobutanesulfonyl (nonaflate) moiety into drug candidates. This highly fluorinated group imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of NBSCl. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for the synthesis of nonafluorobutanesulfonamides, and discuss the critical aspects of safety, handling, and characterization.

Introduction: The Strategic Value of the Nonaflate Moiety

The incorporation of fluorine into drug molecules is a well-established strategy to enhance pharmacological properties. The nonafluorobutanesulfonyl group, introduced via NBSCl, offers a compelling option for drug designers. Its strong electron-withdrawing nature significantly influences the electronic properties of the parent molecule, which can be crucial for modulating target binding affinity and selectivity. Furthermore, the steric bulk and high lipophilicity of the C4F9 group can be exploited to probe hydrophobic pockets in target proteins and to shield metabolically labile sites from enzymatic degradation.

Sulfonamides, in general, are a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse biological activities.[1] The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely utilized transformation in drug discovery.[2] this compound serves as a key building block in this context, enabling the creation of complex and novel sulfonamide-based drug candidates.[3][4]

Physicochemical Properties and Reactivity Profile of NBSCl

This compound is a colorless to pale yellow liquid with the chemical formula C₄ClF₉O₂S.[3][5] Its high degree of fluorination results in a high molecular weight and density. The key to its utility lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The nine fluorine atoms exert a powerful electron-withdrawing effect, making the sulfur atom highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2991-84-6[5]
Molecular Formula C₄ClF₉O₂S[5]
Molecular Weight 318.55 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point Not specified
Density Not specified

The primary reaction of NBSCl in a medicinal chemistry setting is its reaction with primary and secondary amines to form N-substituted nonafluorobutanesulfonamides. This reaction proceeds via a nucleophilic acyl substitution-type mechanism.[7]

Mechanism of Sulfonamide Formation

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7][8]

Sulfonamide Formation Mechanism NBSCl R-SO₂Cl (this compound) Intermediate Tetrahedral Intermediate NBSCl->Intermediate Nucleophilic Attack Amine R'-NH₂ (Primary Amine) Amine->Intermediate Sulfonamide R-SO₂-NH-R' (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of N-substituted sulfonamide formation.

Experimental Protocols: Synthesis of Nonafluorobutanesulfonamides

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted nonafluorobutanesulfonamides using NBSCl. These protocols are designed to be robust and adaptable to a wide range of amine substrates.

Protocol 1: Standard Synthesis in an Aprotic Solvent

This protocol is suitable for most primary and secondary amines that are soluble in common aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Materials:

  • This compound (NBSCl) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure nonafluorobutanesulfonamide.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent and inert atmosphere is crucial as NBSCl is sensitive to moisture.

  • Adding the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction.

  • The aqueous workup is designed to remove the excess base, the hydrochloride salt of the base, and any unreacted starting materials.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave-assisted synthesis can significantly reduce reaction times, which is particularly beneficial for high-throughput synthesis in a drug discovery setting.

Materials:

  • This compound (NBSCl) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Pyridine (2.0 eq)

  • Microwave synthesis vials

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the amine (1.2 eq) and anhydrous 1,4-dioxane.

  • Reagent Addition: Add pyridine (2.0 eq) followed by this compound (1.0 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 80-120 °C for 10-30 minutes.

  • Workup and Purification: After cooling, the reaction mixture can be directly purified by preparative HPLC or subjected to a standard aqueous workup as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Anhydrous Solvent B Add Base (e.g., TEA, Pyridine) A->B C Add NBSCl Solution Dropwise at 0°C B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Workup (Acid/Base Washes) D->E F Dry & Concentrate E->F G Purify (Chromatography/Recrystallization) F->G

Caption: General workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.[9]

  • Storage: Store in a cool, dry place away from moisture. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local regulations.

Table 2: Hazard and Precautionary Statements

GHS PictogramSignal WordHazard StatementsPrecautionary StatementsReference
GHS05DangerH314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[9]

Characterization of Nonafluorobutanesulfonamides

The synthesized nonafluorobutanesulfonamides should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The characteristic signals of the nonafluorobutyl group in ¹⁹F NMR will be readily identifiable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and/or a mass spectrometer.

Conclusion

This compound is a powerful tool in the medicinal chemist's arsenal for the synthesis of novel sulfonamides with potentially enhanced pharmacological properties. The protocols and guidelines presented herein provide a solid foundation for the successful and safe utilization of this important reagent in drug discovery and development programs. By understanding the reactivity, adhering to safe handling practices, and employing robust synthetic and analytical methodologies, researchers can effectively leverage the unique attributes of the nonaflate moiety to design the next generation of therapeutic agents.

References

Troubleshooting & Optimization

Navigating the Challenges of Nonafluoro-1-butanesulfonyl Chloride in Alcohol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding the side reactions of Nonafluoro-1-butanesulfonyl chloride (NfCl) with alcohols. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to empower you to anticipate, mitigate, and resolve experimental challenges.

I. Understanding the Core Reaction and Its Deviations

This compound is a powerful reagent for the synthesis of nonafluorobutanesulfonate (nonaflate) esters from alcohols. The high electrophilicity of the sulfur atom, a consequence of the potent electron-withdrawing effect of the nonafluorobutyl group, renders NfCl highly reactive. This reactivity, while advantageous for the desired sulfonylation, also predisposes the system to several side reactions. This guide will dissect these unintended pathways and provide actionable solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a secondary alcohol is yielding a significant amount of an olefin byproduct. What is happening and how can I prevent it?

A1: This is a classic case of a competing elimination reaction.

  • Causality: The nonaflate group is an excellent leaving group. In the presence of a base, particularly a sterically unhindered one, a proton on the carbon adjacent to the alcohol (the β-carbon) can be abstracted, leading to the formation of an alkene via an E2 elimination pathway. Secondary and tertiary alcohols are more prone to elimination than primary alcohols due to the formation of more stable, more substituted alkenes.[1][2]

  • Troubleshooting Protocol:

    • Base Selection is Critical: Switch to a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine are excellent choices. Their bulky nature prevents them from acting as nucleophiles while effectively scavenging the HCl generated during the reaction.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). This will favor the kinetically controlled substitution reaction over the thermodynamically favored elimination reaction.

    • Order of Addition: Add the this compound solution dropwise to a pre-cooled solution of the alcohol and the hindered base. This maintains a low instantaneous concentration of the highly reactive NfCl, minimizing side reactions.

  • Experimental Protocol for Minimizing Elimination:

    • Materials: Secondary alcohol (1.0 eq), this compound (1.1 eq), Diisopropylethylamine (1.5 eq), Anhydrous dichloromethane (DCM).

    • Procedure:

      • Under an inert atmosphere (Argon or Nitrogen), dissolve the secondary alcohol and diisopropylethylamine in anhydrous DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add the this compound dropwise to the stirred solution over 15-30 minutes.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Proceed with a standard aqueous workup and purification.

  • Visualizing the Competing Pathways:

    G cluster_0 Reaction of Secondary Alcohol with NfCl Alcohol_Base R₂CH-OH + Base Intermediate [R₂CH-O-SO₂C₄F₉] Nonaflate Ester (Desired Product) Alcohol_Base->Intermediate Substitution (SN2) Alkene R=R Alkene (Elimination Product) Alcohol_Base->Alkene Elimination (E2) NfCl C₄F₉SO₂Cl NfCl->Intermediate NfCl->Alkene

    Caption: Competing substitution and elimination pathways.

Q2: I'm working with a primary alcohol, but my yields are still lower than expected, and I'm isolating a significant amount of nonafluorobutanesulfonic acid. What's the issue?

A2: You are likely experiencing hydrolysis of the this compound.

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used directly from a sealed bottle.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Use a fresh bottle of this compound or purify older stock if necessary.

  • Experimental Workflow for Anhydrous Reaction:

    G start Start prep_glassware Oven-dry/Flame-dry all glassware start->prep_glassware setup Assemble reaction under inert gas (Ar/N₂) prep_glassware->setup add_reagents Add anhydrous solvent, alcohol, and base via syringe setup->add_reagents cool Cool reaction to desired temperature add_reagents->cool add_nfcl Slowly add NfCl via syringe cool->add_nfcl monitor Monitor reaction by TLC/LC-MS add_nfcl->monitor quench Quench reaction monitor->quench workup Aqueous workup and purification quench->workup end End workup->end

    Caption: Workflow for maintaining anhydrous conditions.

Q3: I am attempting to react this compound with a tertiary alcohol, but I am not observing any formation of the desired nonaflate ester. What is the problem?

A3: Tertiary alcohols are generally poor substrates for this reaction due to severe steric hindrance.

  • Causality: The bulky nature of the tertiary alcohol, combined with the steric bulk of the Nonafluoro-1-butanesulfonyl group, makes the nucleophilic attack of the alcohol's oxygen on the sulfur atom extremely difficult.[2] The reaction pathway is sterically hindered, and under forced conditions (e.g., higher temperatures), elimination to form an alkene will be the predominant, if not exclusive, reaction pathway.

  • Alternative Strategies:

    • Consider alternative methods for activating the tertiary alcohol, such as conversion to an alkoxide with a strong, non-nucleophilic base like sodium hydride, followed by reaction with NfCl. However, elimination will still be a significant competing reaction.

    • Re-evaluate your synthetic route to see if a different precursor to the desired nonaflate can be used.

III. Data Summary: Influence of Reaction Parameters

ParameterEffect on Side ReactionsRecommendation
Alcohol Structure Primary: Low propensity for elimination. Secondary: Prone to elimination. Tertiary: Highly prone to elimination, low substitution.For secondary alcohols, use a hindered base. Avoid using NfCl with tertiary alcohols if substitution is desired.
Base Sterically unhindered bases (e.g., triethylamine, pyridine) promote elimination. Sterically hindered bases (e.g., DIPEA, 2,6-lutidine) suppress elimination.Use a hindered, non-nucleophilic base, especially with secondary alcohols.
Temperature Higher temperatures favor elimination.Conduct reactions at low temperatures (0 °C to -78 °C).
Solvent Presence of water leads to hydrolysis of NfCl.Use anhydrous solvents and maintain an inert atmosphere.
Reagent Addition Rapid addition can lead to localized high concentrations and increased side reactions.Add NfCl dropwise to the reaction mixture.

IV. Mechanistic Overview

The reaction of this compound with an alcohol in the presence of a base proceeds through a nucleophilic substitution at the sulfur atom. The alcohol acts as the nucleophile, and the chloride is the leaving group.

G ROH R-OH Intermediate [R-O(H⁺)-SO₂(C₄F₉)-Cl⁻] Intermediate ROH->Intermediate NfCl C₄F₉SO₂Cl NfCl->Intermediate Base Base HCl_Base Base-H⁺Cl⁻ Base->HCl_Base Nonaflate R-OSO₂C₄F₉ Nonaflate Ester Intermediate->Nonaflate - HCl

Caption: General mechanism of nonaflate ester formation.

V. References

  • Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. --INVALID-LINK--

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. --INVALID-LINK--

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. --INVALID-LINK--

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. --INVALID-LINK--

  • LibreTexts. (2020, August 11). 9.7 Reactions of Alcohols. In Organic Chemistry (McMurry). --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Hindered Bases. --INVALID-LINK--

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. --INVALID-LINK--

  • LibreTexts. (2020, August 11). 9.7 Reactions of Alcohols. In Organic Chemistry (McMurry). --INVALID-LINK--

  • Michigan State University Department of Chemistry. Alcohol Reactivity. --INVALID-LINK--

References

Improving the stability of aryl nonaflates in solution

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Pillar 1: Introduction & Core Principles

    • Start with a brief introduction to aryl nonaflates, their advantages over triflates (stability, reactivity), and why managing their stability is crucial for successful reactions.

    • Establish the core principle: Aryl nonaflate degradation is primarily driven by hydrolysis (reaction with water) or nucleophilic attack, often exacerbated by strong bases and high temperatures.

  • Pillar 2: Proactive Stabilization Strategies (Best Practices)

    • This section will focus on preventing degradation before it starts.

    • Reagent Quality: Emphasize the use of anhydrous solvents and reagents.

    • Inert Atmosphere: Detail the importance of working under an inert atmosphere (Argon or Nitrogen).

    • Base Selection: Discuss the impact of different bases. Strong, hard bases (like hydroxides) can promote hydrolysis. Softer, non-nucleophilic bases (like Cs₂CO₃, K₃PO₄) are often preferred. Mention additives like TBAF that can suppress hydrolysis.

    • Temperature Control: Advise on using the lowest effective temperature for the reaction.

  • Pillar 3: Troubleshooting Guide (Reactive Problem-Solving)

    • This will be the core of the technical support center, structured in a Q&A format.

    • I will create specific scenarios based on common experimental failures.

      • Symptom: "My reaction is low-yielding, and I see a significant amount of the starting phenol by LC-MS/TLC."

        • Cause: This strongly suggests hydrolysis of the aryl nonaflate.

        • Solution: Walk through a checklist:

          • Verify solvent and reagent dryness.

          • Re-evaluate the base. Is it too harsh? Could an additive help?

          • Check reaction temperature. Can it be lowered?

          • Ensure the inert atmosphere is maintained throughout the reaction.

      • Symptom: "The reaction is sluggish or doesn't go to completion, even though the nonaflate seems stable."

        • Cause: This could be a catalyst activity issue, but it's important to rule out nonaflate-related problems. Slow decomposition could still be a factor.

        • Solution:

          • Confirm catalyst and ligand integrity.

          • Consider additives that can accelerate the reaction, like NaI for C-P couplings, which might allow for lower temperatures or shorter reaction times, thus preserving the nonaflate.

      • Symptom: "I'm getting unexpected side products other than the phenol."

        • Cause: Could be reaction with the solvent (e.g., if using a nucleophilic solvent) or other nucleophiles present in the mixture.

        • Solution: Analyze the side products to diagnose the pathway. Advise on solvent choice (e.g., favoring dioxane, toluene over DMF in certain cases).

  • Pillar 4: Methodologies & Visual Aids

    • Protocols: Provide step-by-step guides for:

      • "Protocol for Setting Up a Reaction Under Inert Atmosphere": This is a fundamental technique crucial for stability.

      • "Protocol for Solvent Degassing": Essential for removing dissolved oxygen and water.

    • Tables: Create a table comparing common bases and their general impact on nonaflate stability.

    • Diagrams (Graphviz):

      • Decomposition Pathway: A simple diagram showing Ar-ONf being attacked by H₂O or a generic nucleophile (Nu⁻) to form Ar-OH or Ar-Nu.

      • Troubleshooting Workflow: A decision tree that starts with "Low Reaction Yield?" and branches out to different diagnostic questions and solutions.

  • Pillar 5: Scientific Grounding (References)

    • Throughout the text, I will cite the search results to support claims about nonaflate stability vs. triflates, the effect of bases, and specific reaction conditions.

    • I will compile all sources into a final, numbered reference list with titles, sources, and clickable URLs.

This structure moves from general principles to proactive prevention, then to reactive troubleshooting, and is supported by practical protocols and visual aids. This logical flow aligns with the persona of a Senior Application Scientist providing comprehensive support. I will now begin drafting the content based on this plan.### Technical Support Center: Improving the Stability of Aryl Nonaflates in Solution

Welcome to the technical support center for aryl nonaflates. This guide is designed for researchers, scientists, and drug development professionals who utilize aryl nonaflates in their synthetic workflows. As powerful alternatives to aryl triflates, nonaflates offer enhanced stability and reactivity in many cross-coupling reactions.[1][2] However, like all potent electrophiles, their stability in solution is not absolute and is highly dependent on experimental conditions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to help you mitigate degradation, maximize reaction yields, and ensure the reproducibility of your results.

Part 1: Core Principles of Aryl Nonaflate Stability

Aryl nonaflates (Ar-ONf) are prized for being more hydrolytically and thermally stable than their triflate (Ar-OTf) counterparts.[1] This increased stability is attributed to the bulky and electron-withdrawing perfluorobutyl group, which shields the sulfonyl sulfur from nucleophilic attack. This often translates to cleaner reactions, fewer byproducts, and higher yields, particularly under harsh conditions.[1][3]

Despite this inherent robustness, the primary pathway for decomposition remains nucleophilic attack at the sulfur atom, leading to the cleavage of the S–O bond and the formation of the corresponding phenol (Ar-OH) as a byproduct. The most common nucleophiles in a reaction mixture are water (hydrolysis) and the base itself.

Diagram: Primary Decomposition Pathway

ArONf Aryl Nonaflate (Ar-ONf) ArOH Phenol Byproduct (Ar-OH) ArONf->ArOH S-O Bond Cleavage Nuc Nucleophile (e.g., H₂O, OH⁻, Base) Nuc->ArONf SideProduct Nf-Nuc

Caption: General decomposition of an aryl nonaflate via nucleophilic attack.

Part 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during experiments with aryl nonaflates.

Q1: My LC-MS analysis shows a significant peak corresponding to my starting phenol. What is the most likely cause?

A: This is the classic sign of aryl nonaflate decomposition, primarily through hydrolysis. The most common culprits are water in your solvent or reagents, or a base that is too harsh or nucleophilic.

Quick Fixes:

  • Dry Your Solvent: Use a freshly dried, anhydrous, and degassed solvent. Sure/Seal™ bottles are recommended.[4]

  • Check Your Base: If using an aqueous base solution, ensure it has been properly degassed.[4] Consider switching to a non-nucleophilic, anhydrous base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Lower the Temperature: High temperatures accelerate hydrolysis. Determine the minimum temperature required for your reaction to proceed efficiently.

Q2: My reaction is sluggish, and both starting material and the phenol byproduct are present. What should I do?

A: This suggests that the rate of your desired reaction is not sufficiently outpacing the rate of decomposition.

Troubleshooting Steps:

  • Optimize the Catalyst System: Ensure your palladium source and ligand are active. For certain reactions, like C-P bond formation, additives can dramatically accelerate the coupling. The addition of sodium iodide (NaI), for instance, has been shown to speed up these reactions, allowing for lower temperatures and shorter times, thereby preserving the nonaflate.[5][6][7]

  • Re-evaluate the Base: In some cases, a base can inhibit the catalyst. For Buchwald-Hartwig aminations, a combination of Cs₂CO₃ and an additive like tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) can significantly reduce hydrolysis and improve yields.[3][8]

Q3: Are aryl nonaflates stable enough for purification by silica gel chromatography?

A: Yes, one of the significant advantages of aryl nonaflates is their stability, which allows them to be readily purified by flash column chromatography on silica gel.[5][6] This contrasts with many aryl triflates, which can be more prone to decomposition on silica. If you suspect instability, you can perform a quick spot test: dissolve a small amount of the nonaflate, spot it on a TLC plate, and let it sit for 30 minutes before eluting. Any significant streaking or appearance of a new spot at the phenol's Rf could indicate decomposition.

Part 3: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving stability issues.

Symptom: Low or No Product Yield with Significant Phenol Formation

This indicates that hydrolysis is the dominant reaction pathway.

Diagram: Troubleshooting Workflow for Low Yield

start Low Yield & High Phenol Byproduct? q_solvent Is the solvent anhydrous & degassed? start->q_solvent Yes s_solvent Action: Use freshly dried solvent. Follow Protocol 2 for degassing. q_solvent->s_solvent No q_base Is the base non-nucleophilic and anhydrous? q_solvent->q_base Yes s_solvent->q_base s_base Action: Switch to Cs₂CO₃ or K₃PO₄. Consider additives like TBAF. q_base->s_base No q_temp Is the reaction at the lowest possible temperature? q_base->q_temp Yes s_base->q_temp s_temp Action: Run a temperature screen (e.g., 80°C, 100°C, 120°C). q_temp->s_temp No q_inert Is the inert atmosphere maintained consistently? q_temp->q_inert Yes s_temp->q_inert s_inert Action: Re-check seals. Follow Protocol 1 for setup. q_inert->s_inert No end_node Problem Solved: Yield Improved q_inert->end_node Yes s_inert->end_node

Caption: A decision tree for troubleshooting aryl nonaflate decomposition.

Data Summary: Impact of Base and Additives

The choice of base is critical. Hard, nucleophilic bases can directly attack the nonaflate, while hygroscopic bases can introduce water. The following table summarizes common bases used in cross-coupling reactions and their general suitability.

BaseTypeTypical Use CasesImpact on Nonaflate Stability
Cs₂CO₃ Inorganic CarbonateSuzuki, Buchwald-HartwigExcellent. Generally non-nucleophilic and effective. A preferred choice.[2][3]
K₃PO₄ Inorganic PhosphateSuzukiVery Good. A strong, non-nucleophilic base.
t-BuOK / t-BuONa AlkoxideBuchwald-HartwigModerate. Very strong and can be effective, but can promote decomposition if not strictly anhydrous.
NaOH / KOH HydroxideSome Suzuki variationsPoor. Highly nucleophilic (OH⁻) and typically used in aqueous solutions. High risk of hydrolysis.
TBAF·3H₂O Fluoride (Additive)Suzuki, Buchwald-HartwigGood. Used as an additive, it can suppress hydrolysis by solvating the nonaflate.[3][8]

Part 4: Key Experimental Protocols

Adherence to meticulous experimental technique is the most effective way to ensure the stability of your aryl nonaflate.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

Objective: To exclude atmospheric oxygen and moisture, which contribute to the degradation of both the nonaflate and the palladium catalyst.

Materials:

  • Oven-dried or flame-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Rubber septum or screw cap with a PTFE-lined septum.

  • Source of inert gas (Argon or Nitrogen) connected to a bubbler and a manifold or Schlenk line.

  • Needles and syringes for liquid transfer.

Procedure:

  • Preparation: Place the oven-dried flask under vacuum while it is still hot and allow it to cool to room temperature. This removes residual water adsorbed to the glass.

  • Purging: Backfill the flask with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is fully inert.

  • Adding Solids: Briefly remove the septum and add your solid reagents (aryl nonaflate, base, catalyst, ligand) to the flask against a positive pressure of inert gas.

  • Re-Purging: Immediately seal the flask and repeat the vacuum/backfill cycle three more times.

  • Adding Liquids: Add anhydrous, degassed solvents and liquid reagents via syringe through the septum.

  • Execution: Heat the reaction mixture to the desired temperature using an oil bath. Maintain a slight positive pressure of inert gas throughout the reaction (indicated by a slow bubble rate in the bubbler).

Protocol 2: Solvent Degassing (Sparging Method)

Objective: To remove dissolved oxygen and trace water from the reaction solvent.

Materials:

  • Anhydrous solvent in a sealed bottle (e.g., Sure/Seal™).

  • A long needle connected to an inert gas line.

  • A short needle to act as a vent.

Procedure:

  • Pierce the septum of the solvent bottle with both the long gas inlet needle and the short vent needle.

  • Ensure the gas inlet needle is submerged below the surface of the solvent.

  • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. The dissolved gases will be displaced and exit through the vent needle.

  • Once complete, remove the needles and store the solvent under a positive pressure of inert gas. For best results, use the solvent immediately.

References

Technical Support Center: Palladium-Catalyzed Amination of Aryl Nonaflates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed amination of aryl nonaflates, a key transformation in modern synthetic chemistry. This resource is designed for researchers, chemists, and process development professionals to diagnose and resolve common challenges encountered during the Buchwald-Hartwig amination of this specific class of electrophiles. Aryl nonaflates (ArONf) are valuable alternatives to aryl triflates and halides, offering unique advantages due to their stability and reactivity profile.[1][2][3][4] However, their successful application requires a nuanced understanding of the reaction parameters.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing foundational concepts and general best practices for working with aryl nonaflates.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and solve specific experimental failures, such as low yield, incomplete conversion, or the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: Why should I choose an aryl nonaflate over a more common aryl triflate or halide?

A1: Aryl nonaflates present a compelling balance of reactivity and stability.[5]

  • Enhanced Stability: Nonaflates are generally more hydrolytically and thermally stable than their triflate counterparts.[2] This increased stability minimizes the premature decomposition of your starting material, which can otherwise lead to the formation of phenol byproducts and lower yields, especially during prolonged reaction times or at elevated temperatures.[2]

  • Reactivity: They are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable or superior to aryl triflates.[2]

  • Accessibility: Like triflates, nonaflates are readily synthesized from widely available phenols, making them an excellent alternative when the corresponding aryl halide is expensive or commercially unavailable.[3]

Q2: What is the general mechanism for the amination of an aryl nonaflate?

A2: The reaction follows the well-established Buchwald-Hartwig catalytic cycle.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-oxygen bond of the nonaflate to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]

Q3: What are the most critical parameters to control in this reaction?

A3: Success hinges on the careful selection of four key components:

  • Palladium Catalyst & Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are typically required to facilitate both the oxidative addition and the final reductive elimination steps.

  • Base: The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of the substrate or ligand.

  • Solvent: The solvent influences catalyst solubility, reaction rate, and can even play a role in catalyst activation.[9]

  • Temperature: Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can lead to catalyst decomposition or side reactions.

Q4: Can I use microwave irradiation for these reactions?

A4: Absolutely. Microwave heating can significantly shorten reaction times for the amination of aryl nonaflates.[10][11] The use of soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is particularly advantageous in microwave chemistry as it maintains a homogeneous reaction mixture, ensuring efficient and uniform heating.[10][12][13]

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section is organized by common experimental problems. For each issue, potential causes are identified, and actionable solutions are provided.

Problem 1: Low or No Yield of the Desired Aryl Amine

Q: My reaction has stalled or given a very poor yield. What went wrong?

A: This is the most common issue and can stem from several sources. Let's diagnose it systematically.

Potential Cause 1: Inactive Catalyst System

The active Pd(0) species may not be forming efficiently, or the chosen ligand may be unsuitable for the specific substrate combination.

  • Solution 1a: Re-evaluate Your Ligand Choice. For aryl nonaflates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines like Xantphos are often excellent choices.[1][5][14] Xantphos, in particular, has shown great success in coupling a variety of functionalized aryl nonaflates.[1][4] If coupling a sterically hindered secondary amine, ligands specifically designed to overcome this challenge, which feature electron-deficient aryl groups on the phosphorus, may be necessary to facilitate amine binding.[15]

  • Solution 1b: Check Your Palladium Precursor. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, ensure they are from a reliable source and have been stored properly. Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure a consistent and active catalyst concentration from the start.

Potential Cause 2: Sub-optimal Base or Solvent Combination

The choice of base and solvent is highly interdependent. An incorrect pairing can lead to poor solubility, low reactivity, or catalyst deactivation.

  • Solution 2a: Match the Base to Your Substrates. For most primary and secondary amines, a strong, non-nucleophilic base like NaOt-Bu, LHMDS, or Cs₂CO₃ is effective.[6] Cesium carbonate is often a good choice for aryl sulfonate couplings.[3][16] If your substrate is base-sensitive, a weaker organic base like DBU might be a better option, especially under microwave conditions.[13][17]

  • Solution 2b: Choose an Appropriate Solvent. Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard.[6] Toluene is often superior to THF for aryl sulfonate aminations.[18] The solvent must be anhydrous, as water can hydrolyze the nonaflate starting material and deactivate the catalyst.

Potential Cause 3: Poor Quality or Contaminated Reagents

Impurities can act as potent catalyst poisons.

  • Solution 3a: Purify Reagents. Ensure the aryl nonaflate is pure and free of excess phenol starting material. The amine should be distilled or purified if its quality is suspect. Solvents must be anhydrous and deoxygenated.

  • Solution 3b: Degas the Reaction Mixture. Oxygen can oxidize phosphine ligands and deactivate the palladium catalyst.[19] Thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction time.

Problem 2: Incomplete Conversion (Starting Material Remains)

Q: My reaction works, but always stops at ~50-70% conversion, even after extended time. What's happening?

A: This often points to catalyst deactivation or an equilibrium issue.

Potential Cause 1: Catalyst Deactivation

The catalyst may be dying before the reaction completes. This can happen if the reaction temperature is too high or if inhibitory species are formed.

  • Solution 1a: Lower the Reaction Temperature. While heat is necessary, excessive temperatures (e.g., >110 °C) can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Solution 1b: Increase Catalyst Loading. As a pragmatic step, increasing the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can sometimes push the reaction to completion, though this is not ideal for process chemistry.

Potential Cause 2: Formation of Off-Cycle, Inactive Palladium Complexes

Certain amines, particularly primary amines, can form catalytically incompetent bis(amine) palladium complexes, taking the catalyst out of the active cycle.[14][20]

  • Solution 2a: Use a More Sterically Hindered Ligand. Ligands like XPhos or tBuBrettPhos can create a bulky environment around the palladium center, disfavoring the binding of a second amine molecule and keeping the catalyst active.[14]

Problem 3: Formation of Side Products

Q: My desired product is contaminated with byproducts. What are they and how do I prevent them?

A: The two most common side products are the corresponding phenol and the hydrodeaminated arene.

Potential Cause 1: Phenol Formation (C-O Bond Cleavage)

This occurs when the aryl nonaflate is hydrolyzed back to the parent phenol.

  • Explanation: Aryl nonaflates are more stable than triflates, but they can still hydrolyze under basic conditions, especially in the presence of trace water.[2]

  • Solution: Ensure Rigorously Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry the reaction vessel thoroughly. Use a high-quality base and ensure your amine is dry. Molecular sieves can be added to the reaction, but ensure they are properly activated.

Potential Cause 2: Hydrodeamination (Reduction of the Aryl Nonaflate)

This side reaction replaces the nonaflate group with a hydrogen atom, yielding the parent arene.

  • Explanation: This typically occurs via a competing pathway where a palladium-hydride species is formed. This can then undergo reductive elimination with the aryl group to produce the undesired arene.[8][21] This pathway is more common with primary amines, which can undergo β-hydride elimination from the palladium-amido intermediate.[8][22]

  • Solution: Optimize Ligand and Conditions. The use of bulky, electron-rich ligands can promote the desired C-N reductive elimination over competing pathways.[22] Sometimes, lowering the reaction temperature can also disfavor this side reaction.

Visual Guides and Protocols

Troubleshooting Workflow

The following diagram provides a logical decision tree for diagnosing a failed or underperforming amination reaction.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Reaction) Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagent Quality Start->Check_Reagents Ligand Is the ligand appropriate? (e.g., Xantphos, XPhos) Check_Catalyst->Ligand Evaluate Pd_Source Is the Pd source active? Check_Catalyst->Pd_Source Evaluate Base_Solvent Is Base/Solvent pair optimal? (e.g., Cs2CO3/Toluene) Check_Conditions->Base_Solvent Evaluate Temp_Time Is Temperature appropriate? (80-110 °C) Check_Conditions->Temp_Time Evaluate Purity Are reagents pure? Check_Reagents->Purity Evaluate Inertness Is the system inert/anhydrous? Check_Reagents->Inertness Evaluate Success Problem Solved Ligand->Success Pd_Source->Success Base_Solvent->Success Temp_Time->Success Purity->Success Inertness->Success

Caption: A systematic workflow for troubleshooting amination reactions.

The Buchwald-Hartwig Catalytic Cycle for Aryl Nonaflates

This diagram illustrates the key steps and potential pitfalls in the catalytic cycle.

Catalytic_Cycle cluster_side Potential Pitfalls Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-ONf PdII_Complex L-Pd(II)(Ar)(ONf) OxAdd->PdII_Complex Amine_Coord Amine Coordination + Base (B) PdII_Complex->Amine_Coord HNR'R'' Hydrolysis Hydrolysis (C-O Cleavage) PdII_Complex->Hydrolysis + H2O Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex - H-B+ - NfO- Red_Elim Reductive Elimination Amido_Complex->Red_Elim Reduction Reduction (Hydrodeamination) Amido_Complex->Reduction β-H Elim. Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Product) Red_Elim->Product

Caption: The catalytic cycle highlighting key intermediates and side reactions.

General Experimental Protocol

This protocol provides a starting point for the amination of a generic aryl nonaflate. Note: Optimization of temperature, reaction time, and reagent stoichiometry is often necessary for specific substrates.

Materials:

  • Aryl nonaflate (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol %)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl nonaflate, base, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine substrate.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reference Tables

Table 1: Recommended Ligands for Aryl Nonaflate Amination

Ligand ClassExample LigandsTypical Substrates & Comments
Biaryl Monophosphines XPhos, RuPhos, BrettPhosGeneral purpose, highly active for a broad range of primary and secondary amines. Good for overcoming steric hindrance.[14][15]
Chelating Diphosphines Xantphos, BINAP, dppfExcellent for functionalized aryl nonaflates and primary amines. The defined bite angle of Xantphos is often beneficial.[1][4][18]

Table 2: Common Bases and Solvents

BaseRecommended Solvent(s)Notes
Cs₂CO₃ Toluene, DioxaneOften the base of choice for aryl sulfonates. Mild enough for many functional groups.[16]
NaOt-Bu, K₃PO₄ Toluene, DioxaneStronger bases, effective for less nucleophilic amines. Can be less tolerant of sensitive functional groups.
DBU, MTBD Toluene, DMFSoluble organic bases. Ideal for microwave chemistry and for substrates sensitive to harsh inorganic bases.[12][13][17]

References

Technical Support Center: Purification Strategies for Nonafluoro-1-butanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of reactions involving Nonafluoro-1-butanesulfonyl chloride (NfCl). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compounds. Here, we translate complex chemical principles into actionable, field-proven laboratory solutions.

Introduction: The Challenge of Purity in Nonaflate and Nonafluorobutanesulfonamide Synthesis

This compound is a powerful reagent for the introduction of the nonafluorobutanesulfonyl (nonaflate or Nf) group, a moiety prized for its exceptional stability and electron-withdrawing properties. However, the high reactivity of NfCl, while advantageous for synthesis, also presents challenges in purification. The primary concerns are the removal of the hydrolysis byproduct, nonafluorobutanesulfonic acid (NfOH), unreacted starting materials, and other potential side products. This guide provides a structured approach to identifying and resolving these purification hurdles.

Part 1: Troubleshooting Guide - From Reaction Quench to Pure Product

This section addresses specific issues you may encounter during the workup and purification of your NfCl reaction products. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for its resolution.

Issue 1: My Crude Product is an Impure Oil and I Suspect the Presence of Acidic Byproducts.

Causality: The most common byproduct in NfCl reactions is nonafluorobutanesulfonic acid (NfOH), formed by the hydrolysis of NfCl with trace amounts of water in the reaction mixture. NfOH is a strong, non-volatile acid that can complicate purification and may cause decomposition of acid-sensitive products.

Solution Workflow: The recommended approach is a liquid-liquid extraction to remove the acidic NfOH.

Experimental Protocol 1: Aqueous Basic Wash

  • Reaction Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Tip: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as the neutralization of acidic byproducts will generate carbon dioxide gas, leading to pressure buildup[1].

  • Phase Separation: Allow the layers to separate. The deprotonated nonafluorobutanesulfonate salt will partition into the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now free of acidic impurities.

`dot graph D { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} ` Figure 1. Workflow for the removal of acidic byproducts via aqueous extraction.

Issue 2: My Product Co-elutes with Unreacted Starting Material or Other Byproducts During Column Chromatography.

Causality: Achieving good separation on silica gel requires a significant difference in polarity between the desired product and impurities. If your starting material and product have similar polarities, or if other non-acidic byproducts are present, co-elution can be a significant issue.

Solution Workflow: Optimization of the chromatographic conditions is key. This involves a systematic approach to selecting the mobile phase and, if necessary, modifying the stationary phase.

Troubleshooting Steps for Column Chromatography:

  • TLC Analysis: Before attempting column chromatography, perform a thorough TLC analysis using various solvent systems to identify a mobile phase that provides good separation (ΔRf > 0.2) between your product and the impurities.

  • Solvent System Selection:

    • For non-polar to moderately polar compounds (e.g., nonaflates, many nonafluorobutanesulfonamides), start with a mixture of ethyl acetate and hexanes. A typical starting point is 20% ethyl acetate in hexanes[2][3].

    • For more polar compounds, a system of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) may be more effective[2][3].

    • If your compound is acid-sensitive , add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic silica gel surface[3].

    • For basic compounds (e.g., products containing a free amine), adding a small amount of a base like triethylamine or ammonia in methanol to the mobile phase can prevent streaking and improve resolution[3][4].

Data Summary: Recommended TLC Solvent Systems

Compound PolarityRecommended Solvent System (v/v)Notes
Non-polar5-20% Ethyl Acetate/HexanesAdjust the ratio to achieve an Rf of ~0.3 for your product.
Moderately Polar20-50% Ethyl Acetate/HexanesA gradient elution on the column may be necessary.
Polar1-10% Methanol/DichloromethaneCan also be effective for compounds that are poorly soluble in hexanes.
Basic (e.g., amines)1-10% Methanol/Dichloromethane + 0.5% TriethylamineThe added base prevents interaction with acidic sites on the silica gel, reducing tailing.[3]
Acidic (rare for these products)20-50% Ethyl Acetate/Hexanes + 0.5% Acetic AcidThe added acid can improve peak shape for acidic compounds.[3]

`dot graph D { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} ` Figure 2. Decision-making workflow for optimizing chromatographic separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: I have a significant amount of unreacted this compound in my reaction mixture. Will the aqueous workup remove it?

A: No, the basic aqueous workup is designed to remove the acidic hydrolysis product, NfOH. Unreacted NfCl is not charged and will remain in the organic layer. To remove excess NfCl, you can quench the reaction with a small, nucleophilic amine like piperidine or morpholine. This will convert the NfCl into a more polar nonafluorobutanesulfonamide, which can then be more easily separated from your desired product by column chromatography or, in some cases, by a subsequent acidic wash if your product is not basic.

Experimental Protocol 2: Quenching Excess NfCl

  • After the main reaction is complete, cool the mixture to 0 °C.

  • Add a primary or secondary amine (e.g., 1.5 equivalents relative to the excess NfCl) to the reaction mixture.

  • Stir for 30-60 minutes at room temperature.

  • Proceed with the aqueous basic wash as described in Experimental Protocol 1 to remove NfOH.

  • The resulting sulfonamide from the quench can then be separated by column chromatography.

Q2: My product is a solid. Can I purify it by recrystallization?

A: Yes, recrystallization can be an effective method for purifying solid nonafluorobutanesulfonamides. The key is to find a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol 3: Recrystallization of a Nonafluorobutanesulfonamide

  • Solvent Screening: Test the solubility of your crude solid in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and with gentle heating.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. For some sulfonamides, recrystallization from a toluene-hexane mixture has been shown to be effective[5].

Q3: I am using THF as a reaction solvent. Could it be reacting with my NfCl?

A: While THF is a common solvent for these reactions, it can potentially react with highly electrophilic reagents, especially under prolonged reaction times or at elevated temperatures. The Lewis basic oxygen of THF can be attacked by the sulfonyl chloride, which could lead to ring-opening and the formation of complex byproducts. If you suspect solvent-related byproducts, consider using a less nucleophilic solvent like dichloromethane (DCM) or acetonitrile (ACN), ensuring they are rigorously dried before use.

Q4: What are some common side reactions with amine nucleophiles that I should be aware of?

A: With primary amines, a common side reaction is di-sulfonylation, where two molecules of NfCl react with the amine to form an imide. This is more likely to occur if a large excess of NfCl is used or if the reaction is run at high concentrations. To minimize this, slowly add the NfCl to the amine solution to avoid localized high concentrations of the sulfonyl chloride. With hindered secondary amines, the reaction may be very slow due to steric hindrance. In such cases, increasing the reaction temperature or using a more polar, aprotic solvent like DMF can be beneficial, but this may also increase the likelihood of side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Suzuki-Miyaura Coupling with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing Suzuki-Miyaura cross-coupling reactions. Here, you will find a structured approach to troubleshooting common issues and a series of frequently asked questions to enhance your experimental success.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, its success is highly dependent on the careful selection of reaction parameters.[2] This guide will delve into the causality behind experimental choices, empowering you to make informed decisions for your specific substrates.

Troubleshooting Guide: A Symptom-Based Approach

Low yields or incomplete conversions are common frustrations in Suzuki-Miyaura couplings. This section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low to No Product Formation

This is often the most critical issue. A systematic evaluation of each reaction component is necessary.

Initial Checks & Causality:
  • Reagent Quality: The purity and stability of your starting materials are paramount.

    • Arylboronic Acid/Ester Stability: Boronic acids, especially heteroaryl and electron-deficient variants, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This is a major cause of reduced yield.[4] Consider using freshly acquired or purified boronic acids. For particularly unstable compounds, conversion to a more robust boronate ester (e.g., pinacol or MIDA esters) can be beneficial.[3]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[4] Aryl chlorides are notably less reactive and often necessitate more specialized and highly active catalyst systems to achieve good conversion.[3]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously prone to oxidation.[4] Always use fresh, high-quality catalysts and ligands that have been stored under an inert atmosphere.

  • Reaction Atmosphere: The exclusion of oxygen is critical.

    • Palladium(0) Oxidation: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which can halt the catalytic cycle.[4]

    • Ligand Degradation: Many phosphine ligands are sensitive to air and can be oxidized, diminishing their ability to stabilize and activate the palladium center.[4]

    • Solution: Ensure all solvents are rigorously degassed and the reaction is conducted under a consistently maintained inert atmosphere (argon or nitrogen).[4]

Problem 2: Significant Side Product Formation

The presence of undesired products not only lowers the yield of your target molecule but also complicates purification.

Common Side Reactions and Mitigation Strategies:
  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[5]

    • Primary Cause: The presence of dissolved oxygen and Pd(II) species are the main culprits.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[6]

    • Mitigation:

      • Rigorous Degassing: Thoroughly degas all solvents and reagents.[4]

      • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can minimize the initial concentration of Pd(II).

      • Controlled Addition: Slow addition of the boronic acid can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4]

  • Protodeboronation: As mentioned earlier, this is the hydrolysis of the boronic acid.[3]

    • Contributing Factors: This side reaction is often exacerbated by high temperatures and the choice of base.[7]

    • Mitigation:

      • Use of Milder Bases: In some cases, switching to a milder base can reduce the rate of protodeboronation.

      • Anhydrous Conditions: For extremely sensitive substrates, running the reaction under strictly anhydrous conditions may be necessary.

      • Stable Boron Reagents: Employing more stable boronate esters (pinacol, MIDA) or potassium trifluoroborate salts can be a very effective strategy.[3]

  • Dehalogenation of the Aryl Halide: This results in the replacement of the halide with a hydrogen atom.

    • Mechanism: After oxidative addition, the palladium complex can react with sources of hydride in the reaction mixture (e.g., amine bases or alcohol solvents) to form a palladium-hydride species, which then undergoes reductive elimination.[3]

    • Mitigation:

      • Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.

      • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of reagents and conditions.

Q1: How do I choose the right palladium catalyst and ligand?

A1: The choice of catalyst and ligand is crucial and often substrate-dependent.[3]

  • Electron-Rich vs. Electron-Poor Partners: Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is particularly important for less reactive aryl chlorides or electron-rich aryl halides.[3]

  • Steric Hindrance: Bulky ligands can facilitate the final reductive elimination step, which is often the rate-limiting step for the formation of sterically hindered biaryls.[3]

  • Precatalysts: Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are often highly efficient as they are designed to generate the active Pd(0) species cleanly and rapidly.[3]

Q2: What is the role of the base, and how do I select the best one?

A2: The base plays multiple critical roles in the Suzuki-Miyaura coupling. It is not merely a proton scavenger.[8]

  • Activation of the Boronic Acid: The base activates the organoboron species, making it more nucleophilic and facilitating the crucial transmetalation step.[1] It is widely believed that the base forms a boronate species (e.g., [R-B(OH)3]⁻), which is more reactive towards the palladium complex.[9]

  • Facilitating Ligand Exchange: The base can also react with the palladium complex after oxidative addition, replacing the halide with an alkoxide or hydroxide, which can accelerate transmetalation.[8]

  • Common Bases and Their Applications:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, with cesium carbonate being more basic and often effective for challenging couplings.[1]

    • Phosphates (K₃PO₄): A strong base that is often effective for couplings involving aryl chlorides.[1]

    • Fluorides (KF, CsF): Can be used for substrates with base-labile functional groups.[9]

Q3: What is the best solvent for my Suzuki-Miyaura coupling?

A3: The choice of solvent can significantly impact the reaction outcome.[3]

  • Common Solvents: A variety of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[3]

  • Role of Water: Often, a co-solvent of water is added. Water can help to dissolve the inorganic base and is believed to play a role in the transmetalation step, possibly through the formation of a bridging hydroxide between the palladium and boron atoms.[3]

  • Biphasic vs. Homogeneous: Depending on the solvent system and reagents, the reaction can be homogeneous or biphasic. Strong stirring is often essential in biphasic systems to ensure efficient mixing.[3]

Q4: My reaction is not going to completion. What can I do to improve the conversion?

A4: If you are left with unreacted starting materials, consider the following:

  • Increase Temperature: For many Suzuki-Miyaura couplings, increasing the reaction temperature can improve the rate and overall conversion. Microwave irradiation can also be a powerful tool to accelerate reactions.[7]

  • Increase Catalyst Loading: While not always ideal from a cost and purification perspective, increasing the catalyst loading can sometimes be necessary for particularly challenging substrates.

  • Screen Different Ligands/Bases: A small screen of different ligands and bases can often identify a more effective combination for your specific reaction.[10]

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
Catalyst/PrecatalystCommon LigandsTypical Applications & Notes
Pd(PPh₃)₄TriphenylphosphineA classic, versatile catalyst for a wide range of couplings.[7]
Pd(OAc)₂Buchwald ligands (SPhos, XPhos), P(t-Bu)₃Often used with added ligands. Requires in situ reduction to Pd(0).[3]
PdCl₂(dppf)dppfA robust catalyst, particularly for heteroaryl couplings.[3]
Buchwald Precatalysts (G2, G3, G4)Biaryl phosphinesHighly active, broad scope, especially for challenging substrates like aryl chlorides.[3]

Data compiled from multiple sources for illustrative purposes. Optimal choice is highly substrate-dependent.[3][7]

Table 2: Comparative Guide to Common Bases
BaseStrengthCommon SolventsNotes
K₂CO₃ModerateToluene/Water, Dioxane/WaterA widely used and cost-effective base.[1]
Cs₂CO₃StrongToluene, Dioxane, THFMore soluble in organic solvents than K₂CO₃; often gives higher yields for difficult couplings.[1]
K₃PO₄StrongToluene, DioxaneParticularly effective for couplings of aryl chlorides and sterically hindered substrates.[1]
KFMildTHF, TolueneUseful for substrates with base-sensitive functional groups.[9]

Yields and effectiveness are highly dependent on the specific substrates and other reaction conditions.[1]

Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling Reaction

Note: This is a general procedure and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or the precatalyst) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Product Biaryl Product OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ + Base RedElim Reductive Elimination ArPdAr->Pd0 Ar-Ar' ArX Aryl Halide ArBOH2 Arylboronic Acid caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

When faced with a problematic reaction, a logical workflow can help isolate the issue.

Troubleshooting_Workflow Start Low Yield or Failed Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents) CheckReagents->CheckAtmosphere Reagents OK OptimizeConditions Systematically Optimize Conditions CheckAtmosphere->OptimizeConditions Atmosphere OK ScreenLigands Screen Ligands OptimizeConditions->ScreenLigands ScreenBases Screen Bases OptimizeConditions->ScreenBases ScreenSolvents Screen Solvents OptimizeConditions->ScreenSolvents AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp Success Successful Reaction ScreenLigands->Success ScreenBases->Success ScreenSolvents->Success AdjustTemp->Success

Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.

References

Technical Support Center: Purification of Crude Nonaflate Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude nonaflate products. This guide is designed for researchers, scientists, and drug development professionals who utilize nonaflates (nonafluorobutanesulfonates) in their synthetic workflows. Nonaflates are superb leaving groups, often providing enhanced stability and reactivity compared to their triflate counterparts.[1][2] However, achieving high purity is critical for ensuring reproducible results in downstream applications, particularly in catalysis and late-stage functionalization.

This resource provides in-depth, experience-driven answers to common purification challenges, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude nonaflate reaction mixture?

The identity of impurities is intrinsically linked to the synthetic route used to prepare the nonaflate. However, several classes of impurities are common. Understanding their origin is the first step in designing an effective purification strategy.

Impurity Class Origin & Common Examples Typical Removal Strategy
Unreacted Starting Materials Incomplete reaction. Examples include alcohols, phenols, aldehydes, or ketones.[3]Flash Chromatography, Recrystallization
Excess Reagents Nonafluorobutanesulfonyl fluoride (NfF), nonaflyl anhydride (Nf₂O), or bases (e.g., triethylamine, DBU, phosphazene bases).Aqueous Workup (for salts), Flash Chromatography
Reaction Byproducts Resulting from side reactions. For alkenyl nonaflates, this can include alkynes from E2 elimination.[3] For trifluoromethyl nonaflate (TFNf), halo- or hydrofluorination byproducts can occur.[4]Flash Chromatography, Distillation
Hydrolysis Products Nonafluorobutanesulfonic acid. Nonaflates are generally more stable than triflates, but can hydrolyze under strongly acidic or basic workup conditions.[1]Aqueous Workup, Flash Chromatography (with caution)
Residual Solvents Reaction or workup solvents (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate).Evaporation under reduced pressure, High Vacuum
Q2: How do I choose the best purification technique for my specific nonaflate?

The physical properties of your target nonaflate dictate the optimal purification method. The decision process can be streamlined by considering a few key questions.

G Diagram 1: Nonaflate Purification Decision Tree start Crude Nonaflate Product q1 Is the product a solid at room temp? start->q1 q2 Is the product thermally stable and volatile (BP < 200°C)? q1->q2 No (It's an oil/liquid) recrystallization Primary Method: Recrystallization q1->recrystallization Yes q3 Is the major impurity a salt or water-soluble? q2->q3 No distillation Primary Method: Distillation q2->distillation Yes chromatography Primary Method: Flash Chromatography q3->chromatography No workup Pre-Purification: Aqueous Workup q3->workup Yes workup->chromatography Then...

Caption: Diagram 1: A decision tree to guide the selection of the primary purification method.

Q3: My nonaflate appears to be decomposing during purification. What should I do?

Nonaflate stability is generally high, but certain conditions can promote degradation.[5]

  • On Silica Gel: Silica gel is weakly acidic and can hydrolyze sensitive nonaflates. If you observe streaking on a TLC plate or product loss during column chromatography, consider deactivating the silica. This can be done by flushing the packed column with an eluent containing 1-2% triethylamine before loading your product.[6] Alternatively, using a less acidic stationary phase like alumina may be beneficial.

  • During Distillation: If your nonaflate is thermally sensitive, decomposition can occur at its boiling point. The solution is to perform the distillation under reduced pressure (vacuum distillation), which significantly lowers the boiling point.[7]

  • In Solution: Prolonged exposure to strong acids or bases, especially in the presence of water, can lead to hydrolysis. Ensure aqueous workups are performed quickly and with appropriate pH control.

Q4: How can I definitively assess the purity of my final nonaflate product?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: Confirms the structure of the organic portion of the molecule and can reveal proton-containing impurities.

    • ¹⁹F NMR: Essential for nonaflates. It provides direct information on the nonaflate group and can quantify fluorinated impurities that are invisible in ¹H NMR.

    • ¹³C NMR: Provides further structural confirmation.

  • Chromatography-Mass Spectrometry (GC-MS/LC-MS): These techniques are excellent for detecting and identifying trace impurities, especially those that are volatile (GC-MS) or non-volatile (LC-MS).[8][][10]

  • Elemental Analysis: Provides the elemental composition (C, H, N, S) of the sample, which should match the theoretical values for a pure compound.

Section 2: Troubleshooting Guides

Flash Chromatography Issues

G Diagram 2: Standard Flash Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. Develop TLC Method (Target Rf ≈ 0.3) b 2. Prepare Slurry & Pack Column a->b c 3. Load Sample (Dry or Wet Loading) b->c d 4. Elute with Solvent (Isocratic or Gradient) c->d e 5. Collect Fractions d->e f 6. Analyze Fractions by TLC e->f g 7. Combine Pure Fractions & Evaporate Solvent f->g h 8. Assess Final Purity (NMR, MS) g->h

Caption: Diagram 2: A generalized workflow for flash chromatography purification.

Q: My nonaflate is streaking on the TLC plate and column. Why?

  • Cause: Streaking, or tailing, is often caused by the analyte interacting too strongly with the stationary phase. Since silica gel is acidic, polar or basic compounds, and sometimes even nonaflates themselves, can bind too tightly.

  • Solution:

    • Modify the Mobile Phase: Add a small amount (0.5-2%) of a polar modifier. For acidic compounds, adding acetic acid can help. For basic or acid-sensitive compounds like some nonaflates, adding triethylamine is very effective as it neutralizes the acidic sites on the silica.[6]

    • Reduce Sample Load: Overloading the column is a common cause of streaking and poor separation.[11] As a rule of thumb, the sample load should be 1-10% of the mass of the silica gel.

    • Change Stationary Phase: If modifying the eluent doesn't work, consider switching to a different stationary phase, such as neutral or basic alumina, or a bonded phase like Diol or C18 (for reverse-phase chromatography).[12]

Q: I can't separate my nonaflate from a persistent impurity. What are my options?

  • Cause: The impurity has a polarity very similar to your product, resulting in co-elution.

  • Solution:

    • Optimize Selectivity: The key is to change the selectivity of the system, not just the retention.[13] Instead of just varying the ratio of a hexane/ethyl acetate system, try completely different solvents. For example, switching from ethyl acetate to dichloromethane or using a ternary system (e.g., hexane/DCM/methanol) can alter the specific interactions and improve separation.[14]

    • Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This will hold the compounds at the top of the column longer and can sharpen the bands, improving resolution for difficult separations.[6]

    • Try a Different Technique: If chromatography fails, the impurity may be more easily removed by recrystallization (if your product is a solid) or distillation (if volatile).

Recrystallization Failures

Q: My nonaflate is "oiling out" instead of forming crystals. How do I fix this?

  • Cause: The compound is coming out of solution at a temperature that is above its melting point, or the solution is too concentrated. Impurities can also suppress crystallization.[15]

  • Solution:

    • Add More Solvent: The most common fix is to add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice-salt bath or freezer), as this may be below the freezing point of the oil.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. The tiny glass fragments can act as nucleation sites.[15] Alternatively, add a "seed crystal" from a previous pure batch.

    • Change Solvents: The boiling point of your solvent may be too high. Choose a solvent or solvent pair with a lower boiling point.

Q: My recrystallized product is still impure. What went wrong?

  • Cause: The cooling was too rapid, or the chosen solvent was not ideal.

  • Solution:

    • Slow Down the Cooling: Rapid cooling can trap impurities within the crystal lattice.[16] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Re-evaluate the Solvent: An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[15][17] Crucially, the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). You may need to perform a new solvent screen.

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough. A second pass will often significantly improve purity.[18]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Flash Chromatography Purification of a Solid Nonaflate
  • Method Development: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) where your nonaflate has an Rf of 0.2-0.4 and is well-separated from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use gentle air pressure to pack it evenly, avoiding cracks.

  • Sample Loading: Dissolve your crude nonaflate (e.g., 1g) in a minimal amount of a strong solvent (like DCM). Add 2-3g of silica gel and evaporate the solvent to create a free-flowing powder. This is "dry loading" and generally gives better results than injecting a liquid sample.[6] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system identified in step 1. If using a gradient, slowly increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified nonaflate.

SOP 2: Recrystallization of a Solid Nonaflate
  • Solvent Selection: Place a small amount of crude product in several test tubes. Add different solvents to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Do not add a large excess of solvent.[15]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or vial to air dry completely or dry in a vacuum oven.

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Substrates in Nonaflation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the nonaflation of sterically hindered substrates. Steric hindrance can significantly impede reaction rates and yields, and this resource offers practical, field-proven insights to overcome these obstacles.[1][2][3][4]

Section 1: Troubleshooting Guide for Low-Yielding Nonaflation Reactions

This section addresses specific issues encountered during the nonaflation of sterically hindered substrates, such as phenols, alcohols, and amines.

Issue 1: Low or No Conversion of a Sterically Hindered Phenol

Question: I am attempting to nonaflate a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) using nonafluorobutanesulfonyl fluoride (NfF) and a standard base like triethylamine, but I am observing very low to no conversion of my starting material. What are the likely causes, and how can I improve the yield?

Answer:

Low reactivity in the nonaflation of hindered phenols is a common challenge stemming from the steric bulk around the hydroxyl group, which impedes the approach of the electrophilic nonaflating agent.[1][5][6] Here’s a breakdown of potential causes and actionable solutions:

Root Causes:

  • Steric Hindrance: The bulky substituents (e.g., tert-butyl groups) ortho to the hydroxyl group physically block the nonafluorobutanesulfonyl fluoride (NfF) from accessing the reaction center.[1][2]

  • Insufficient Base Strength: Standard amine bases like triethylamine may not be strong enough to efficiently deprotonate the hindered phenol, leading to a low concentration of the reactive phenoxide intermediate.

  • Poor Solubility: The substrate or the resulting nonaflate salt may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and poor reaction kinetics.

Troubleshooting Steps & Optimization:

  • Choice of Base: The selection of an appropriate base is critical. Consider using stronger, non-nucleophilic bases to favor deprotonation without competing side reactions.

    • Phosphazene Bases: These are highly effective, sterically hindered, non-nucleophilic bases that can facilitate the deprotonation of even very bulky phenols.[7]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This is another strong, non-nucleophilic base that has proven effective in promoting reactions with hindered substrates.[8]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) with a Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can shuttle the phenoxide from the solid or aqueous phase to the organic phase where the nonaflation agent resides.

  • Solvent Optimization: The solvent can significantly influence reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile can enhance the reactivity of the phenoxide and improve the solubility of the reactants.[9] However, be mindful of potential side reactions with highly reactive electrophiles.

    • Screening Solvents: It is advisable to screen a range of anhydrous, non-nucleophilic solvents to find the optimal medium for your specific substrate.[10]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[9][11]

    • Stepwise Increase: Gradually increase the temperature while monitoring the reaction for any signs of decomposition of the starting material or product.

    • Microwave Irradiation: This technique can sometimes accelerate reactions that are sluggish under conventional heating.

  • Alternative Nonaflating Agents: While NfF is a common reagent, consider alternatives if reactivity remains low.

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Base Phosphazene Base (e.g., P2-Et)DBUK₃PO₄
Solvent Toluene or THFAcetonitriletert-Amyl alcohol
Temperature 25 °C to 80 °C25 °C to reflux80 °C to 110 °C
Issue 2: Incomplete Conversion of a Hindered Secondary or Tertiary Alcohol

Question: My nonaflation reaction of a hindered secondary alcohol is stalling, with significant starting material remaining even after prolonged reaction times. What adjustments can I make?

Answer:

Hindered alcohols present a similar challenge to phenols, with the added complexity of potential elimination side reactions.

Root Causes:

  • Steric Occlusion: The bulky groups surrounding the hydroxyl moiety prevent effective interaction with the nonaflating agent.

  • Competitive Elimination: Under basic conditions and at elevated temperatures, elimination to form an alkene can compete with the desired substitution reaction.

  • Reagent Purity: Impurities in the alcohol, solvent, or base can quench the nonaflating agent or inhibit the reaction.

Troubleshooting Steps & Optimization:

  • Reagent and Condition Optimization:

    • Base Selection: Employ a strong, non-nucleophilic base like DBU in combination with NfF. This combination has been shown to be efficient for converting alcohols to their corresponding fluorides, a related transformation.[8]

    • Solvent Choice: Utilize unpolar solvents to favor the desired substitution pathway and minimize elimination.

    • Temperature Control: Carefully control the temperature to find a balance between overcoming the activation energy and preventing thermal decomposition or elimination.[11] Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Catalytic Approaches:

    • Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can activate the alcohol towards nonaflation, potentially allowing for milder reaction conditions.

    • Palladium Catalysis: For the synthesis of aryl nonaflates from arylboronic acids, bismuth-catalyzed methods have been developed and might offer insights into alternative catalytic strategies.[12][13][14]

  • Reaction Monitoring:

    • Careful Monitoring: Use techniques like TLC, GC, or NMR to closely monitor the reaction progress.[15] If the reaction stalls, adding more reagent might be necessary, but be cautious of potential side product formation.[15]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the nonaflation of sterically hindered substrates.

Q1: Why are nonaflates preferred over triflates for some applications, especially with hindered substrates?

A1: Nonaflates often serve as a superior alternative to triflates for several reasons:

  • Increased Stability: Aryl nonaflates exhibit greater stability compared to their triflate counterparts, particularly under the conditions of palladium-catalyzed cross-coupling reactions.[16] This increased stability can lead to higher yields and cleaner reactions.

  • Handling and Safety: Reagents for nonaflation, such as trifluoromethyl nonaflate (TFNf), can be easier to handle and more thermally stable than some triflating agents.[17] For instance, TFNf has a convenient boiling point for distillation and is less volatile than trifluoromethyl triflate.[17]

Q2: What is the general mechanism of nonaflation, and how does steric hindrance affect it?

A2: The nonaflation of an alcohol or phenol typically proceeds via a nucleophilic attack of the corresponding alkoxide or phenoxide on the sulfur atom of the nonafluorobutanesulfonyl fluoride (NfF).

  • Mechanism: The reaction is initiated by the deprotonation of the hydroxyl group by a base to form a more nucleophilic species. This nucleophile then attacks the electrophilic sulfur of NfF, displacing the fluoride ion and forming the nonaflate ester.

  • Impact of Steric Hindrance: Steric hindrance slows down the reaction by impeding the approach of the nucleophile to the electrophilic center of the nonaflating agent.[1][2][4] This increases the activation energy of the reaction, leading to slower reaction rates.[18][19][20]

Q3: Are there any alternative methods to form C-O bonds with perfluoroalkyl sulfonates for highly hindered substrates?

A3: Yes, recent advancements have provided novel catalytic methods. For instance, a bismuth-catalyzed oxidative coupling of arylboronic acids with nonaflate salts has been developed.[13][14] This method utilizes a Bi(III)/Bi(V) redox cycle and allows for the formation of C(sp²)-O bonds under mild conditions, accommodating a variety of functional groups and even sterically hindered substrates.[12][13][14][21]

Q4: How can I minimize side reactions when working with sterically hindered anilines?

A4: N-alkylation and N-formylation of hindered anilines can be challenging.[22][23]

  • Catalyst Selection: For palladium-catalyzed amination of aryl nonaflates, the choice of ligand is crucial. Ligands like Xantphos have been shown to be effective for coupling functionalized aryl nonaflates with amines.[16]

  • Reaction Conditions: Optimizing the base and solvent combination is key. For example, K₃PO₄ in tert-amyl alcohol has been identified as an optimal system for the Pd-catalyzed sulfonamidation of aryl nonaflates.[24]

Section 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Nonaflation of a Hindered Phenol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered phenol (1.0 equiv) and the appropriate anhydrous solvent (e.g., toluene).

  • Base Addition: Add the selected base (e.g., phosphazene base P2-Et, 1.2 equiv) to the stirred solution at room temperature.

  • Nonaflating Agent Addition: Slowly add nonafluorobutanesulfonyl fluoride (NfF, 1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the optimized temperature (e.g., 25-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.[25]

Troubleshooting Workflow

Troubleshooting_Nonaflation start Low Yield in Nonaflation of Sterically Hindered Substrate check_base Is the base strong and non-nucleophilic enough? start->check_base optimize_base Switch to a stronger base: - Phosphazene Base - DBU - K3PO4 check_base->optimize_base No check_solvent Is the solvent optimal for solubility and reactivity? check_base->check_solvent Yes optimize_base->check_solvent optimize_solvent Screen polar aprotic solvents: - Acetonitrile - DMF - Toluene check_solvent->optimize_solvent No check_temp Is the reaction temperature sufficient to overcome the steric barrier? check_solvent->check_temp Yes optimize_solvent->check_temp optimize_temp Gradually increase temperature. Consider microwave irradiation. check_temp->optimize_temp No check_alt_method Have alternative methods been considered? check_temp->check_alt_method Yes optimize_temp->check_alt_method alt_method Explore catalytic methods: - Bi-catalyzed coupling - Pd-catalyzed amination check_alt_method->alt_method Yes success Improved Yield check_alt_method->success No, re-evaluate alt_method->success

References

Validation & Comparative

A Head-to-Head Comparison for the Synthetic Chemist: Nonafluoro-1-butanesulfonyl Chloride vs. Trifluoromethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the world of synthetic chemistry, the activation of alcohols and phenols is a critical step for a vast array of transformations. For decades, trifluoromethanesulfonyl chloride (TfCl), the precursor to the venerable triflate (Tf) leaving group, has been the gold standard. However, its bulkier cousin, nonafluoro-1-butanesulfonyl chloride (NfCl), which generates the nonaflate (Nf) group, has emerged as a powerful alternative, offering distinct advantages in stability and reactivity that merit careful consideration. This guide provides a detailed comparison to inform your choice of reagent for sulfonylation and subsequent cross-coupling reactions.

At a Glance: Key Physicochemical and Reactivity Differences

A direct comparison of the physical and chemical properties of TfCl and NfCl reveals the fundamental basis for their differing behaviors in synthesis. While both are highly reactive electrophiles, the extended perfluoroalkyl chain in NfCl imparts notable differences.

PropertyTrifluoromethanesulfonyl Chloride (TfCl)This compound (NfCl)Rationale & Implications
Formula CF₃SO₂ClC₄F₉SO₂Cl (CF₃(CF₂)₃SO₂Cl)The longer C₄F₉ chain increases steric bulk and lipophilicity.
Molecular Weight ~168.52 g/mol [1]~318.55 g/mol [2]A significant difference that can influence physical properties like boiling point and density.
Reactivity Extremely high, especially towards nucleophiles[1].High, but generally considered more stable and less prone to hydrolysis than TfCl.The C₄F₉ group offers greater stability, making NfCl and its derivatives easier to handle.
Leaving Group Ability The triflate (-OTf) is one of the best-known leaving groups in organic chemistry[1].The nonaflate (-ONf) is an excellent leaving group, often showing superior performance in cross-coupling reactions[3][4].Both are "super" leaving groups, but the nonaflate's stability can prevent side reactions.
Moisture Sensitivity Highly sensitive; reacts vigorously with water to release HCl and triflic acid[1][5].Sensitive to moisture, but generally less so than TfCl. Nonaflates are less prone to hydrolysis than triflates[6].NfCl and nonaflates offer a wider window for handling and purification under less stringent anhydrous conditions.
Common Precursor Trifluoromethanesulfonic acid or its salts.Perfluorobutanesulfonyl fluoride (NfF)[6].The synthesis routes and cost of the starting materials can influence reagent selection for large-scale applications.

The Core of the Matter: Leaving Group Performance

The primary function of both reagents is to convert a hydroxyl group into a superior leaving group. The resulting sulfonate esters (triflates and nonaflates) are then primed for nucleophilic substitution or, more commonly in modern synthesis, palladium-catalyzed cross-coupling reactions.

While triflate is renowned for its exceptional nucleofugality, or ability to depart, this high reactivity can be a double-edged sword. In complex syntheses, particularly with sensitive substrates, the corresponding triflates can be unstable.

Nonaflates, by contrast, often provide a more robust alternative. Studies have shown that in palladium-catalyzed reactions, such as C-N bond formation (Buchwald-Hartwig amination), aryl nonaflates are less susceptible to detrimental hydrolysis back to the phenol compared to their triflate counterparts.[6] This increased stability can lead to higher yields and cleaner reaction profiles. In a direct comparison for the synthesis of coumarin derivatives, nonaflates were identified as being better leaving groups than the corresponding triflates in terms of both efficiency and reactivity.[3][4]

Decision Workflow: Choosing Between NfCl and TfCl

Selecting the optimal reagent depends on a careful analysis of the substrate, the desired transformation, and practical considerations like cost and handling. The following decision tree illustrates a logical approach to this choice.

G cluster_start cluster_substrate Substrate & Reaction Considerations cluster_reagent Reagent & Practical Factors start Start: Need to activate an alcohol or phenol for substitution or cross-coupling? substrate_stability Is the substrate or product sensitive to highly acidic conditions or prone to decomposition? start->substrate_stability reaction_type What is the intended follow-up reaction? substrate_stability->reaction_type No choose_nfcl Consider NfCl substrate_stability->choose_nfcl Yes handling Are stringent anhydrous conditions difficult to maintain? reaction_type->handling Both are options reaction_type->choose_nfcl Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) choose_tfcl Consider TfCl reaction_type->choose_tfcl Simple SN2 where maximum leaving group velocity is critical cost Is cost a primary driver for a large-scale synthesis? handling->cost No handling->choose_nfcl Yes cost->choose_nfcl No, performance and stability are more critical cost->choose_tfcl Yes, and TfCl is cheaper for the required scale

Caption: A decision-making workflow for selecting between NfCl and TfCl.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis of sulfonate esters from a phenol using either TfCl or its more stable precursor, triflic anhydride (Tf₂O), and the common precursor for nonaflates, perfluorobutanesulfonyl fluoride (NfF).

Protocol 1: Synthesis of an Aryl Triflates using Triflic Anhydride (Tf₂O)

This method is often preferred over using TfCl due to the gaseous nature of the chloride reagent.

Materials:

  • Phenol substrate

  • Anhydrous dichloromethane (DCM)

  • Pyridine or another non-nucleophilic base (e.g., 2,6-lutidine)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Nitrogen or Argon for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM in a flame-dried flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

  • Addition of Tf₂O: Add triflic anhydride (1.1 equiv.) dropwise to the stirred solution. The reaction is often rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with cold 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl triflate can then be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of an Aryl Nonaflate using Perfluorobutanesulfonyl Fluoride (NfF)

NfF is a stable liquid and a convenient precursor for nonaflates, offering advantages in handling over gaseous sulfonyl chlorides.[6]

Materials:

  • Phenol substrate

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Base (e.g., K₂CO₃, DBU, or a phosphazene base)

  • Perfluorobutanesulfonyl fluoride (NfF)[6]

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • Setup: To a solution of the phenol (1.0 equiv.) in an anhydrous solvent, add the base (1.5-2.0 equiv.).

  • Addition of NfF: Add perfluorobutanesulfonyl fluoride (1.1-1.2 equiv.) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the resulting aryl nonaflate by flash column chromatography.

Safety and Handling: A Critical Consideration

Both trifluoromethanesulfonyl chloride and this compound are hazardous reagents that must be handled with extreme care by trained personnel.

Trifluoromethanesulfonyl Chloride (TfCl):

  • Hazards: TfCl is a corrosive and moisture-sensitive compound.[1][7] It can cause severe skin burns and eye damage. Upon contact with water, it reacts violently to release corrosive hydrogen chloride (HCl) gas and trifluoromethanesulfonic acid, a superacid.[1][5] It is also a lachrymator (causes tears).[7]

  • Handling: Always handle TfCl in a certified chemical fume hood.[1][5] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[1][7] All reactions must be conducted under strictly anhydrous conditions using dry glassware.[1]

  • Storage: Store in a tightly sealed container, often under an inert gas, in a cool, dry, and well-ventilated area away from water, bases, and oxidizing agents.[1][5][8] Refrigeration (2-8 °C) is recommended.[7]

This compound (NfCl) & Fluoride (NfF):

  • Hazards: As a close analog, NfCl shares many of the hazards of TfCl, including corrosivity and high reactivity towards moisture. The precursor, NfF, while more stable, should also be handled with care.[6]

  • Handling: The same stringent safety precautions apply. Use a fume hood and appropriate PPE. While nonaflates are more resistant to hydrolysis, the starting sulfonylating agents are not.[6]

  • Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials, and ensure containers are tightly sealed.[9]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and trifluoromethanesulfonyl chloride is a nuanced one, guided by the specific demands of the synthetic task at hand.

  • Trifluoromethanesulfonyl Chloride (TfCl) remains an excellent choice for reactions where its extreme reactivity is paramount and its instability can be managed. It is a well-established reagent for creating one of the most effective leaving groups known.[1]

  • This compound (NfCl) and its precursor NfF represent a significant advancement, offering a superior balance of reactivity and stability.[6] The resulting nonaflates are often more robust, particularly in the context of palladium-catalyzed cross-coupling reactions, where they can lead to improved yields by minimizing hydrolysis and other side reactions.[4][6]

For the modern drug development professional or synthetic chemist working on complex molecules, the enhanced stability and reliable performance of the nonaflyl group make NfCl an increasingly attractive and often superior alternative to its triflyl counterpart.

References

Nonaflate vs. Triflate: A Senior Application Scientist’s Guide to Selecting the Optimal Leaving Group in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalytic cross-coupling reactions, the choice of leaving group is a critical parameter that can dictate the success, efficiency, and scalability of a synthetic route. While aryl halides have long been the workhorses of palladium-catalyzed transformations, the advent of pseudohalides, particularly sulfonate esters, has provided chemists with powerful and versatile alternatives. Among these, trifluoromethanesulfonates (triflates) have enjoyed widespread use. However, a less common but often superior counterpart, nonafluorobutanesulfonates (nonaflates), presents compelling advantages that warrant careful consideration in modern drug discovery and development.

This guide provides an in-depth, data-driven comparison of nonaflate and triflate leaving groups. Moving beyond a simple recitation of facts, we will delve into the causality behind their performance differences, offering field-proven insights to inform your experimental design and catalyst selection.

The Foundation: What Makes a Good Leaving Group in Catalysis?

A good leaving group in the context of transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, is one that readily departs from the substrate during the oxidative addition step of the catalytic cycle. The stability of the resulting anion is paramount; a more stable anion corresponds to a better leaving group. This stability is largely governed by the ability to delocalize the negative charge.

Both triflate and nonaflate anions are exceptionally stable due to the powerful electron-withdrawing effects of their respective perfluoroalkyl chains, which delocalize the negative charge on the sulfonate group. However, the subtle differences in their structure and electronic properties lead to significant variations in their performance.

Head-to-Head Comparison: Nonaflate vs. Triflate

While both are excellent leaving groups, a growing body of evidence suggests that nonaflates often outperform triflates, particularly in challenging synthetic contexts.[1][2][3]

FeatureNonaflate (-ONf)Triflate (-OTf)
Structure -OSO₂(CF₂)₃CF₃-OSO₂CF₃
Leaving Group Ability Excellent, often superior to triflate.[2][3]Excellent.[4]
Stability Generally more hydrolytically and thermally stable.[1][2]Prone to hydrolysis, especially under basic conditions or at elevated temperatures.[1]
Reactivity Often exhibits comparable or even enhanced reactivity.[2][3]Highly reactive in many cross-coupling reactions.[1]
Byproducts Increased stability minimizes the formation of phenol byproducts from hydrolysis.[1][5]Can lead to the formation of the corresponding phenol via hydrolysis, complicating purification.[1]
Cost Typically more expensive due to the cost of nonafluorobutanesulfonyl fluoride.[1]Generally less expensive than nonaflates.[1]

The superiority of nonaflates can be attributed to the stronger electron-withdrawing nature of the longer perfluorinated butyl chain compared to the trifluoromethyl group.[2] This enhanced inductive effect further stabilizes the resulting nonaflate anion, making the C-O bond more polarized and susceptible to oxidative addition by the metal catalyst.

Causality in Action: Why Nonaflates Excel in Demanding Reactions

The enhanced stability of nonaflates is not merely an academic curiosity; it has profound practical implications.[1][2] In many catalytic systems, especially those requiring elevated temperatures or prolonged reaction times, triflates can be susceptible to hydrolysis, leading to the formation of the corresponding phenol as a significant byproduct.[1][5] This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.

Nonaflates, being more robust, are less prone to such decomposition pathways.[1][3] This translates to cleaner reaction profiles, higher isolated yields, and a broader tolerance for sensitive functional groups and demanding reaction conditions.

Quantitative Performance Data in Catalysis

The following tables summarize representative experimental data from the literature, directly comparing the performance of nonaflates and triflates in key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
Aryl SulfonateArylboronic AcidCatalyst SystemYield (%)Reference
4-Chlorophenyl triflatePhenylboronic acidPdCl₂ / KF98 (triflate coupling)[6]
4-Chlorophenyl nonaflatePhenylboronic acidPdCl₂ / KFHigh (nonaflate coupling)[6]
2-Naphthyl triflatePhenylboronic acidPd(OAc)₂ / SPhos95[1]
4-tert-Butylphenyl nonaflate4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄94[1]
Buchwald-Hartwig Amination

A comparative study on the amination of a 7-substituted coumarin derivative highlighted the dramatic difference in performance. The triflate starting material was found to be unstable, yielding the detriflated and hydrolyzed products as competing side products. In contrast, the corresponding nonaflate coupled efficiently with various amines to give the desired products in acceptable to excellent yields.[3][5]

Experimental Protocols

To provide a practical context for the preceding discussion, we present detailed, step-by-step methodologies for the synthesis of aryl sulfonates and their application in a representative cross-coupling reaction.

Synthesis of Aryl Nonaflates and Triflates

The preparation of both aryl nonaflates and triflates is typically achieved by reacting the corresponding phenol with the appropriate sulfonylating agent in the presence of a base.

Synthesis_Workflow cluster_nonaflate Nonaflate Synthesis cluster_triflate Triflate Synthesis Phenol Phenol Reaction_Nf Reaction Phenol->Reaction_Nf Reaction_Tf Reaction Phenol->Reaction_Tf Base Base (e.g., Pyridine, Et3N) Base->Reaction_Nf Base->Reaction_Tf Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction_Nf Solvent->Reaction_Tf Nf2O Nonafluorobutanesulfonyl anhydride ((C4F9SO2)2O) Nf2O->Reaction_Nf Tf2O Trifluoromethanesulfonic anhydride ((CF3SO2)2O) Tf2O->Reaction_Tf ArylNonaflate Aryl Nonaflate ArylTriflate Aryl Triflate Reaction_Nf->ArylNonaflate Reaction_Tf->ArylTriflate

Caption: General workflow for the synthesis of aryl nonaflates and triflates.

Protocol 1: General Procedure for the Synthesis of Aryl Nonaflate

  • To a solution of the phenol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add nonafluorobutanesulfonyl fluoride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nonaflate.

Protocol 2: General Procedure for the Synthesis of Aryl Triflate

  • To a solution of the phenol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl triflate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The following protocol provides a general procedure for the Buchwald-Hartwig amination, which can be adapted for both aryl nonaflates and triflates.

Buchwald_Hartwig_Workflow ArylSulfonate Aryl Nonaflate or Triflate Reaction Reaction (Heating) ArylSulfonate->Reaction Amine Amine Amine->Reaction Pd_Catalyst Palladium Precatalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Aryl Amine Reaction->Product

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the aryl sulfonate (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried reaction vessel containing a magnetic stir bar.

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Conclusion and Recommendations

Both nonaflates and triflates are powerful tools in the synthetic chemist's arsenal, enabling a wide range of catalytic cross-coupling reactions. However, the evidence strongly suggests that for challenging substrates, reactions requiring harsh conditions, or when maximizing yield and minimizing byproducts are paramount, aryl nonaflates are often the superior choice .[1][2] Their enhanced stability and, in many cases, increased reactivity, can lead to cleaner, more efficient, and more reliable synthetic outcomes.[3]

While the higher cost of nonaflating agents may be a consideration for large-scale synthesis, the potential for improved yields and simplified purification can often offset this initial investment. For routine transformations where the stability of the triflate is not a concern, it remains a viable and more economical option.

As with any catalytic system, the optimal choice of leaving group will ultimately depend on the specific substrates, desired transformation, and reaction conditions. However, armed with the understanding of the fundamental differences in their properties and performance, researchers can make a more informed decision, leading to more efficient and successful synthetic endeavors.

References

A Senior Application Scientist’s Guide to the Analytical Characterization of Nonaflate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methods for the characterization of nonaflate compounds for researchers, scientists, and drug development professionals.

The nonafluorobutanesulfonate (nonaflate) group is a cornerstone in modern chemistry, prized for its exceptional stability and its utility as a leaving group in synthesis. Its robust nature, stemming from the strength of the carbon-fluorine bond, presents unique challenges and opportunities for analytical characterization.[1] For researchers in drug development and materials science, accurate and comprehensive characterization of nonaflate-containing molecules is not merely a procedural step but a critical determinant of a program's success. This guide provides an in-depth comparison of key analytical techniques, grounded in practical field experience, to empower scientists to make informed decisions for their specific analytical needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, and nonaflate compounds are no exception. The presence of the ¹⁹F nucleus provides a unique and highly sensitive probe into the molecular environment.

Expertise in Action: Why NMR is Preeminent

The choice of NMR as a primary characterization tool is driven by its ability to provide detailed information about the connectivity and spatial arrangement of atoms. For nonaflates, this is particularly crucial for confirming the successful installation of the nonaflate group and for characterizing the overall structure of the molecule.

  • ¹⁹F NMR - A Window into the Fluorinated Moiety: The ¹⁹F nucleus is 100% naturally abundant and boasts a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[2] Its large chemical shift range (over 300 ppm) ensures that even subtle differences in the electronic environment of the fluorine atoms can be resolved, providing a clear fingerprint of the nonaflate group.[2][3]

  • ¹H and ¹³C NMR - The Complete Picture: While ¹⁹F NMR confirms the presence and integrity of the nonaflate, ¹H and ¹³C NMR are essential for elucidating the structure of the rest of the molecule. Couplings between ¹H, ¹³C, and ¹⁹F nuclei can provide through-bond connectivity information, further solidifying the structural assignment.[4][5][6]

Self-Validating Experimental Protocol: ¹⁹F NMR of a Nonaflate Compound
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the nonaflate compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

    • Add an internal standard if quantitative analysis is required. A common standard for ¹⁹F NMR is trifluorotoluene.

  • Instrument Setup & Acquisition:

    • Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a dedicated ¹⁹F probe or a broadband probe tuned to the ¹⁹F frequency.

    • Acquire a standard 1D ¹⁹F spectrum. Key parameters to consider are the spectral width (to encompass the entire ¹⁹F chemical shift range), the number of scans (to achieve an adequate signal-to-noise ratio), and the relaxation delay (to ensure accurate integration for quantitative measurements).[3]

  • Data Processing & Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃).

    • Integrate the signals to determine the relative number of fluorine atoms in different environments.

    • Analyze the multiplicity of the signals to identify spin-spin couplings to other nuclei (e.g., ¹H, ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Nonaflate Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1D ¹⁹F Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Referencing and Integration proc2->proc3 proc4 Structural Elucidation proc3->proc4

Mass Spectrometry (MS): For High-Sensitivity Detection and Molecular Weight Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For nonaflate compounds, MS provides high sensitivity, making it ideal for trace-level analysis.

Expertise in Action: Choosing the Right MS Technique

The choice between different MS ionization techniques and analyzers is dictated by the properties of the nonaflate compound and the analytical question being asked.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. Since nonaflates are often part of larger, more complex molecules, ESI is a common choice. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, allowing for straightforward molecular weight determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable nonaflate-containing molecules. The compound is first separated by gas chromatography and then ionized, typically by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[9] It is particularly useful for analyzing complex mixtures and for quantifying nonaflate compounds in various matrices.[9][10]

Self-Validating Experimental Protocol: LC-MS/MS of a Nonaflate Compound
  • Sample Preparation:

    • Prepare a stock solution of the nonaflate compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For complex matrices (e.g., biological fluids, environmental samples), a sample extraction step (e.g., solid-phase extraction) may be necessary to remove interferences.

  • LC Separation:

    • Use a reverse-phase C18 column for separation.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Develop a gradient elution method to ensure good separation of the analyte from other components in the sample.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated nonaflate molecule.

    • Perform a full scan experiment to determine the precursor ion (the [M-H]⁻ ion).

    • Develop a multiple reaction monitoring (MRM) method for quantitative analysis. This involves selecting the precursor ion and one or more characteristic product ions formed by collision-induced dissociation. This highly specific detection method minimizes interferences and enhances sensitivity.

G cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Data Analysis prep1 Prepare Stock Solution prep2 Create Calibration Curve Standards prep1->prep2 lc1 Inject Sample onto C18 Column prep2->lc1 lc2 Gradient Elution lc1->lc2 ms1 Electrospray Ionization (Negative Mode) lc2->ms1 ms2 Precursor Ion Selection ms1->ms2 ms3 Collision-Induced Dissociation ms2->ms3 ms4 Product Ion Monitoring (MRM) ms3->ms4 quant1 Generate Calibration Curve ms4->quant1 quant2 Quantify Analyte Concentration quant1->quant2

Chromatographic Methods: The Power of Separation

Chromatography is a fundamental separation technique that is often coupled with other analytical methods, such as MS.[11][12] However, chromatographic methods can also be used as standalone techniques for the characterization and quantification of nonaflate compounds.

Expertise in Action: Selecting the Appropriate Chromatographic Mode
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both qualitative and quantitative analysis of nonaflate compounds.[13] By using a UV detector, it is possible to quantify nonaflate-containing molecules that have a UV chromophore. The choice of stationary and mobile phases is critical for achieving good separation.[11][13]

  • Gas Chromatography (GC): As mentioned earlier, GC is suitable for volatile and thermally stable nonaflate compounds. When coupled with a flame ionization detector (FID), GC can provide quantitative information.

Elemental Analysis: A Fundamental Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. For nonaflate compounds, the determination of fluorine content is also crucial.

Expertise in Action: Overcoming the Challenges of Fluorine Analysis

Fluorine is a highly reactive element, which can make elemental analysis challenging.[14] Specialized methods and instrumentation are required to obtain accurate results. Combustion-based methods are commonly used, where the sample is combusted in a stream of oxygen, and the resulting gases are analyzed.[14][15] For fluorine analysis, the combustion products are passed through a reactor containing a fluorine adsorbent, and the amount of fluorine is determined by ion chromatography or an ion-selective electrode.[9][15]

Comparative Guide to Analytical Techniques for Nonaflate Characterization

Technique Information Provided Sensitivity Specificity Throughput Cost Destructive?
NMR Spectroscopy Detailed structural elucidation, connectivity, spatial arrangementModerateVery HighLowHighNo
Mass Spectrometry Molecular weight, fragmentation pattern, quantificationVery HighHighHighHighYes
Chromatography (HPLC/GC) Separation of mixtures, quantificationModerate to HighModerateHighModerateNo (for HPLC), Yes (for GC)
Elemental Analysis Elemental composition (%C, H, N, S, F)LowLowModerateLowYes

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a nonaflate compound. A multi-technique, integrated approach is essential for comprehensive characterization. NMR spectroscopy is unparalleled for structural elucidation, while mass spectrometry offers exceptional sensitivity for detection and quantification. Chromatographic methods are crucial for separating complex mixtures, and elemental analysis provides fundamental confirmation of the elemental composition. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and integrity of their nonaflate-containing molecules, ultimately accelerating their research and development efforts.

References

A Comparative Guide to 19F NMR Analysis of Nonafluoro-1-butanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Perfluoroalkyl Tag in Reaction Monitoring

In modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the incorporation of fluorine atoms into molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. The nonafluorobutanesulfonyl (nonaflate) group, introduced by nonafluoro-1-butanesulfonyl chloride (NfCl), is a powerful tool in this regard. Beyond its utility in modifying molecular properties, the nine fluorine atoms of the nonaflate group serve as a highly sensitive and informative reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth comparison of the ¹⁹F NMR analysis of reactions involving this compound with common alternative sulfonylating agents. We will explore the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for utilizing ¹⁹F NMR to monitor these reactions in real-time. The high sensitivity, wide chemical shift dispersion, and absence of endogenous background signals make ¹⁹F NMR an unparalleled technique for mechanistic studies and reaction optimization in organofluorine chemistry.[1][2]

The Nonafluorobutanesulfonyl Group as a ¹⁹F NMR Reporter

The nonafluorobutanesulfonyl group (C₄F₉SO₂) possesses distinct advantages as a ¹⁹F NMR probe. The presence of multiple, chemically distinct fluorine environments (CF₃ and three CF₂ groups) results in a characteristic multiplet pattern in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine nuclei are exquisitely sensitive to their local electronic environment, providing a real-time readout of the conversion of the sulfonyl chloride to its corresponding sulfonamide or sulfonate ester.

A key feature of the nonafluorobutanesulfonyl group is the significant downfield shift of the α-CF₂ group upon reaction. This large chemical shift change allows for clear, unambiguous monitoring of reaction progress, even in complex reaction mixtures.

Comparative Analysis: this compound vs. Other Sulfonylating Agents

The choice of sulfonylating agent is a critical decision in organic synthesis. While traditional reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely used, they lack the direct spectroscopic handle for ¹⁹F NMR analysis. Here, we compare this compound to other common sulfonylating agents, focusing on how their properties influence ¹⁹F NMR monitoring.

ReagentStructureKey Characteristics for ¹⁹F NMR Analysis
This compound (NfCl) C₄F₉SO₂ClExcellent ¹⁹F NMR Reporter: Multiple, sensitive fluorine signals for clear reaction monitoring. The large chemical shift change of the α-CF₂ group provides an unambiguous marker of reaction progress.
Trifluoromethanesulfonyl Chloride (TfCl) CF₃SO₂ClGood ¹⁹F NMR Reporter: A single, sharp signal for the CF₃ group. While useful, it provides less structural information than the nonaflate group.
Tosyl Chloride (TsCl) CH₃C₆H₄SO₂ClNo Direct ¹⁹F NMR Handle: Requires the use of a fluorinated nucleophile or solvent for ¹⁹F NMR monitoring.
Mesyl Chloride (MsCl) CH₃SO₂ClNo Direct ¹⁹F NMR Handle: Similar to tosyl chloride, requires a fluorinated reaction component for ¹⁹F NMR analysis.
4-(Chlorosulfonyl)benzoic Acid (CSBA) HOOC-C₆H₄SO₂ClNo Direct ¹⁹F NMR Handle: Offers functional group diversity but lacks a direct ¹⁹F NMR probe.[3]

The enhanced reactivity of perfluoroalkanesulfonyl chlorides, including NfCl, due to the strong electron-withdrawing nature of the perfluoroalkyl chain, often leads to faster reaction times compared to their non-fluorinated counterparts. This increased reactivity can be readily visualized and quantified using ¹⁹F NMR.

Experimental Data: ¹⁹F NMR Chemical Shifts

The following table summarizes the expected ¹⁹F NMR chemical shifts for this compound and its derivatives. These values are illustrative and can vary slightly based on solvent and other experimental conditions. The data for the sulfonamide is based on theoretical studies of similar perfluoroalkanesulfonamides.[4]

CompoundCF₃ (δ, ppm)-CF₂- (δ, ppm)-CF₂- (δ, ppm)-CF₂SO₂- (δ, ppm)
This compound ~ -81~ -121~ -126~ -113
N-Phenyl-nonafluoro-1-butanesulfonamide ~ -81~ -122~ -127~ -116
Benzyl Nonafluoro-1-butanesulfonate ~ -81~ -121~ -126~ -115

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.

The key diagnostic signal is the downfield shift of the α-CF₂ group upon conversion of the sulfonyl chloride to the sulfonamide or sulfonate ester.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a nonafluorobutanesulfonamide and a nonafluorobutanesulfonate, with in-situ ¹⁹F NMR monitoring.

Protocol 1: Synthesis and ¹⁹F NMR Monitoring of N-Phenyl-nonafluoro-1-butanesulfonamide

This protocol is adapted from general procedures for the synthesis of sulfonamides.[5]

Materials:

  • This compound (NfCl)

  • Aniline

  • Triethylamine (Et₃N)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In a clean, dry NMR tube, dissolve aniline (1.0 eq) in CDCl₃ (0.5 mL).

  • Acquire a baseline ¹⁹F NMR spectrum of the starting material solution.

  • Add triethylamine (1.1 eq) to the NMR tube and mix gently.

  • Add this compound (1.0 eq) to the NMR tube.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes) to monitor the progress of the reaction.

  • Observe the disappearance of the NfCl signals and the appearance of the N-phenyl-nonafluoro-1-butanesulfonamide signals.

Expected Observations:

The ¹⁹F NMR spectrum will show the gradual decrease in the intensity of the signals corresponding to NfCl and the concomitant increase in the intensity of the signals for the product sulfonamide. The most significant change will be the downfield shift of the α-CF₂ signal.

Protocol 2: Synthesis and ¹⁹F NMR Monitoring of Benzyl Nonafluoro-1-butanesulfonate

This protocol is adapted from general procedures for the synthesis of sulfonate esters.

Materials:

  • This compound (NfCl)

  • Benzyl alcohol

  • Pyridine

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In a clean, dry NMR tube, dissolve benzyl alcohol (1.0 eq) in CDCl₃ (0.5 mL).

  • Acquire a baseline ¹⁹F NMR spectrum.

  • Add pyridine (1.2 eq) to the NMR tube and mix.

  • Add this compound (1.0 eq) to the NMR tube.

  • Commence acquisition of ¹⁹F NMR spectra at regular time points.

  • Monitor the reaction by observing the changes in the ¹⁹F NMR spectrum.

Expected Observations:

Similar to the sulfonamide synthesis, the reaction progress can be monitored by the disappearance of the starting material signals and the appearance of the product signals, with a noticeable downfield shift in the α-CF₂ resonance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the ¹⁹F NMR-monitored synthesis of nonafluorobutane derivatives.

G cluster_prep Sample Preparation cluster_nmr 19F NMR Analysis cluster_data Data Interpretation prep1 Dissolve Nucleophile (Amine or Alcohol) in CDCl3 prep2 Add Base (e.g., Et3N or Pyridine) prep1->prep2 prep3 Add Nonafluoro-1-butanesulfonyl Chloride (NfCl) prep2->prep3 nmr1 Acquire Initial Spectrum (t=0) prep3->nmr1 Start Reaction nmr2 Time-course Acquisition (e.g., every 5 min) nmr1->nmr2 nmr3 Monitor Disappearance of NfCl and Appearance of Product nmr2->nmr3 data1 Identify Diagnostic α-CF2 Shift nmr3->data1 data2 Integrate Signals to Determine Conversion data1->data2

Workflow for ¹⁹F NMR-monitored reactions.

Logical Framework for Reagent Comparison

The selection of a sulfonylating agent can be guided by the need for ¹⁹F NMR analysis. The following diagram outlines a decision-making process.

G cluster_fluorinated Fluorinated Reagents cluster_nonfluorinated Non-Fluorinated Reagents start Need for Reaction Monitoring? q_nmr Is 19F NMR the monitoring method? start->q_nmr nfcl Nonafluoro-1-butanesulfonyl Chloride (NfCl) q_nmr->nfcl Yes tscl Tosyl Chloride (TsCl) q_nmr->tscl No tfcl Trifluoromethanesulfonyl Chloride (TfCl) mscl Mesyl Chloride (MsCl) csba CSBA

Decision tree for sulfonylating agent selection.

Conclusion: A Superior Tool for Mechanistic Insight

This compound, in conjunction with ¹⁹F NMR spectroscopy, offers a superior platform for the real-time analysis of sulfonylation and sulfamoylation reactions. The inherent sensitivity and wide chemical shift dispersion of the nonaflate tag provide a clear and detailed window into reaction kinetics and mechanism, an advantage not afforded by traditional, non-fluorinated sulfonylating agents. This guide has provided a comparative framework, experimental data, and detailed protocols to empower researchers to leverage this powerful combination in their synthetic endeavors. The ability to directly observe the transformation of the sulfonyl chloride to its products in real-time is invaluable for optimizing reaction conditions, identifying intermediates, and gaining a deeper understanding of the underlying chemical processes.

References

The Analyst's Guide to Mass Spectrometry of Aryl Nonaflate Derivatives: A Comparative Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the precise characterization of intermediates and final products is paramount. Aryl nonaflates (ArONf), valued for their exceptional leaving group properties in cross-coupling reactions and their increased stability over triflate counterparts, are increasingly prevalent in modern organic synthesis.[1] Consequently, robust analytical methods for their characterization are essential. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these molecules.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of aryl nonaflate derivatives. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of ionization and fragmentation, offering field-proven insights to empower you to select the optimal analytical strategy for your research objectives. Every recommendation is grounded in established principles of mass spectrometry and supported by experimental data from the scientific literature.

The Ionization Conundrum: Choosing the Right Gateway to the Mass Analyzer

The journey of an aryl nonaflate from a solution to a detectable ion is the critical first step in any MS analysis. The choice of ionization source is dictated by the physicochemical properties of the analyte and the desired analytical outcome. Here, we compare the most relevant techniques for aryl nonaflate derivatives.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[2] For aryl nonaflates, ESI can be effective, particularly when the aromatic ring is functionalized with polar groups. In positive ion mode, protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are commonly observed. However, the formation of multiple adducts can sometimes complicate spectral interpretation and diminish the signal of the primary ion of interest.[3]

In negative ion mode, deprotonated molecules ([M-H]⁻) can be formed if the aryl nonaflate possesses acidic protons. More commonly, adducts with anions from the mobile phase may be observed. The highly electronegative fluorine atoms of the nonaflate group can influence the ionization efficiency, a factor to consider during method development.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique, but it is generally more suitable for less polar and more volatile compounds than ESI.[2][4] The analyte is first vaporized in a heated nebulizer before being ionized by a corona discharge. For many sulfonate esters, APCI has been shown to be a superior ionization technique, especially in negative ion mode.[3] In this mode, sulfonate esters often form stable [M-alkyl]⁻ precursor ions, which are ideal for subsequent fragmentation analysis in tandem MS.[3] Given that aryl nonaflates are esters of nonafluorobutanesulfonic acid, APCI in negative ion mode is a highly promising approach for sensitive and reproducible analysis.[3]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique typically used for large molecules like proteins and polymers, but it can also be applied to smaller organic molecules, particularly those that are difficult to ionize by ESI or APCI.[4][5] For sulfonated compounds, such as dyes and derivatized peptides, MALDI has been successfully employed, often in negative ion mode.[5][6] The choice of matrix is critical in MALDI and would require empirical optimization for specific aryl nonaflate derivatives. MALDI-TOF (Time-of-Flight) analysis can provide high-resolution mass measurements and is particularly useful for analyzing complex mixtures.

Comparative Summary of Ionization Techniques
Ionization TechniqueAnalyte PolarityThermal StabilityTypical Ions Observed for Aryl NonaflatesKey AdvantagesKey Disadvantages
ESI Polar to moderately polarNot critical (soft ionization)[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Broad applicability, suitable for LC-MSPotential for multiple adducts, can have lower sensitivity for less polar nonaflates[3]
APCI Moderately polar to non-polarRequired[M-aryl]⁻, [M-H]⁻Excellent for less polar compounds, often provides cleaner spectra with less adduction[3]Requires thermal stability of the analyte
MALDI Broad rangeNot critical (soft ionization)[M-H]⁻, [M+Na-2H]⁻High sensitivity, tolerant of some salts, suitable for imagingRequires matrix optimization, not readily coupled to LC

Deciphering the Fragments: Structural Elucidation Through Tandem Mass Spectrometry (MS/MS)

Collision-Induced Dissociation (CID) in a tandem mass spectrometer provides invaluable structural information by breaking down a selected precursor ion into characteristic product ions. For aryl nonaflates, the fragmentation patterns are influenced by both the aryl group and the nonaflate moiety.

The most probable fragmentation pathways for a protonated aryl nonaflate ([M+H]⁺) include:

  • Cleavage of the C-O bond: This is a common fragmentation pathway for esters, leading to the formation of an arylium ion ([Ar]⁺) and the neutral loss of nonafluorobutanesulfonic acid.

  • Cleavage of the S-O bond: This would result in the formation of a C₄F₉SO₂⁺ ion and a phenol.

  • Loss of SO₂: For aromatic sulfonamides, the neutral loss of SO₂ (64 Da) is a known fragmentation pathway.[3][7] A similar rearrangement and loss may be possible for aryl nonaflates.

  • Fragmentation of the perfluoroalkyl chain: The C₄F₉ chain can undergo fragmentation, often involving complex rearrangements and fluorine migrations.

In negative ion mode APCI, the fragmentation of the [M-aryl]⁻ ion (nonafluorobutanesulfonate anion) would provide information about the nonaflate group itself. For aromatic sulfonates analyzed by APCI-MS/MS in negative ion mode, a characteristic loss of SO₂ from the precursor ion is observed.[3]

Below is a generalized fragmentation pathway for an aryl nonaflate derivative.

M [Ar-O-SO₂-C₄F₉ + H]⁺ Ar_ion [Ar]⁺ M->Ar_ion - C₄F₉SO₃H C4F9SO2_ion [C₄F₉SO₂]⁺ M->C4F9SO2_ion - ArOH C4F9SO3H C₄F₉SO₃H ArOH_ion [ArOH]⁺

Fragmentation of a protonated aryl nonaflate.

High-Resolution Mass Spectrometry (HRMS) vs. Tandem Mass Spectrometry (MS/MS): A Strategic Choice

The choice between a high-resolution mass spectrometer (like a QTOF or Orbitrap) and a tandem mass spectrometer (like a triple quadrupole, QqQ) depends on the analytical goal.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of an ion.[8] This is invaluable for confirming the identity of a synthesized aryl nonaflate and for identifying unknown byproducts. For fluoroalkyl sulfonates, LC-Orbitrap HRMS has been successfully used for both qualitative and quantitative analysis in complex matrices.[7]

  • Tandem Mass Spectrometry (MS/MS) with Triple Quadrupoles (QqQ): QqQ instruments are the gold standard for targeted quantification due to their sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode. In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique is ideal for pharmacokinetic studies or for quantifying low levels of aryl nonaflate derivatives in complex mixtures.

The following decision tree can guide the selection of the appropriate MS technique:

Start Analytical Goal? Qualitative Qualitative Analysis (Structure Confirmation, Unknown ID) Start->Qualitative Identification Quantitative Quantitative Analysis (Concentration Measurement) Start->Quantitative Quantification HRMS High-Resolution MS (e.g., QTOF, Orbitrap) Qualitative->HRMS Need Elemental Composition TandemMS Tandem MS (e.g., Triple Quadrupole) Quantitative->TandemMS Need High Sensitivity & Selectivity Sample Sample Preparation LC LC Separation Sample->LC Ionization Ionization (ESI/APCI) LC->Ionization MS1 MS1 Scan (Full Scan) Ionization->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Precursor Selection Data Data Analysis MS2->Data

References

A Comparative Guide to the Kinetic Studies of Nonafluoro-1-butanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Nonafluoro-1-butanesulfonyl Chloride in Modern Chemistry

This compound (NfCl), also known as perfluoro-1-butanesulfonyl chloride, is a highly fluorinated organosulfur compound with the chemical formula C4ClF9O2S.[1][2][3][4][5] Its defining feature is the perfluorinated butyl chain (nonafluorobutyl group, Nf), which imparts significant and unique chemical properties. The strong electron-withdrawing nature of the nine fluorine atoms makes the sulfur atom of the sulfonyl chloride group highly electrophilic. This enhanced reactivity, coupled with the lipophilic and biochemically stable nature of the nonafluorobutyl group, makes NfCl a valuable reagent in various chemical transformations, most notably in the introduction of the Nf group into organic molecules. This guide provides an in-depth analysis of the reaction kinetics of NfCl, comparing its performance with other common sulfonylating agents and offering detailed experimental protocols for kinetic analysis.

Core Reactions of this compound

The reactivity of NfCl is primarily centered around two main classes of reactions: sulfonylation of nucleophiles and radical-mediated reactions.

Sulfonylation of Nucleophiles

This is the most common application of NfCl, where it reacts with a wide range of nucleophiles (e.g., amines, alcohols, phenols) to form the corresponding sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. The high electrophilicity of the sulfur atom in NfCl leads to rapid reactions, often under mild conditions.

Radical Reactions

Under appropriate initiation conditions (e.g., photolysis, radical initiators), the S-Cl bond in NfCl can undergo homolytic cleavage to generate the nonafluorobutanesulfonyl radical (NfSO2•). This highly reactive intermediate can then participate in various radical cascade reactions, including addition to alkenes and alkynes, providing a pathway to complex fluorinated molecules.[6][7][8]

Comparative Kinetic Analysis: NfCl vs. Alternative Sulfonylating Agents

The choice of a sulfonylating agent is critical and can significantly influence reaction rates, yields, and functional group compatibility. Here, we compare the kinetic performance of NfCl with other commonly used sulfonyl chlorides.

The reactivity of sulfonyl chlorides is heavily influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[9] The perfluorobutyl group in NfCl is a potent EWG, placing it among the most reactive sulfonylating agents.

ReagentSubstituentElectronic EffectRelative ReactivityTypical Reaction Conditions
This compound (NfCl) -C4F9Strong EWGVery High0 °C to room temperature, often without strong base
p-Toluenesulfonyl Chloride (TsCl)-C6H4-CH3EDGModerateRoom temperature to reflux, often requires a strong base
Benzenesulfonyl Chloride (BsCl)-C6H5NeutralModerateRoom temperature to reflux, often requires a base
2-Nitrobenzenesulfonyl Chloride (o-NsCl)-C6H4-NO2Strong EWGHigh0 °C to room temperature
4-Nitrobenzenesulfonyl Chloride (p-NsCl)-C6H4-NO2Strong EWGHigh0 °C to room temperature

This table presents a qualitative comparison. Actual reaction rates will depend on the specific nucleophile, solvent, and other reaction conditions.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is essential for understanding reaction mechanisms and optimizing process conditions. Below are detailed protocols for studying the kinetics of NfCl reactions.

Protocol 1: Pseudo-First-Order Kinetics of Sulfonamide Formation with an Amine

This protocol is designed to determine the second-order rate constant for the reaction between NfCl and a primary or secondary amine under pseudo-first-order conditions.

Objective: To determine the rate constant (k) for the reaction: NfSO2Cl + 2 R2NH → NfSO2NR2 + R2NH2+Cl-

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of NfCl in a suitable aprotic solvent (e.g., acetonitrile) of known concentration (e.g., 0.1 M).

    • Prepare a series of stock solutions of the amine in the same solvent with concentrations at least 10-fold higher than the NfCl concentration (e.g., 1.0 M, 1.5 M, 2.0 M).

  • Kinetic Run:

    • Equilibrate the amine solution to the desired reaction temperature in a reaction vessel (e.g., a cuvette for a UV-Vis spectrophotometer or a thermostated reaction flask).

    • Initiate the reaction by rapidly injecting a small aliquot of the NfCl stock solution into the amine solution with vigorous mixing. The final concentration of NfCl should be low (e.g., 1 mM).

    • Monitor the reaction progress over time. This can be done by:

      • UV-Vis Spectroscopy: If the product or reactant has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength.

      • HPLC-MS: Periodically withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the concentration of the reactant or product by HPLC-MS.

      • Conductivity: If the reaction produces ions, the change in conductivity of the solution can be monitored.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Amine] >> [NfCl]), the reaction rate is given by: Rate = k_obs [NfCl], where k_obs = k [Amine].

    • Plot the natural logarithm of the NfCl concentration (or a property proportional to it, like absorbance) versus time. The slope of this plot will be -k_obs.

    • Repeat the experiment with different excess concentrations of the amine.

    • Plot the calculated k_obs values against the corresponding amine concentrations. The slope of this second plot will be the second-order rate constant, k.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Sulfonamide Formation

The reaction of NfCl with an amine typically proceeds through a nucleophilic substitution mechanism at the sulfur atom.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Cl⁻ cluster_2 Step 3: Acid-Base Reaction NfCl NfSO₂Cl Intermediate [NfSO₂(Cl)(NHR₂)]⁻ NfCl->Intermediate + R₂NH Amine R₂NH Product NfSO₂NR₂ Intermediate->Product - Cl⁻ Salt R₂NH₂⁺Cl⁻ Product->Salt + HCl + R₂NH HCl HCl Base R₂NH G prep Prepare Stock Solutions (NfCl and Nucleophile) thermo Thermostat Reaction Vessel (e.g., Cuvette) prep->thermo init Initiate Reaction (Inject NfCl solution) thermo->init monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC) init->monitor data Collect Data (Concentration vs. Time) monitor->data analysis Data Analysis (Plot ln[A] vs. time) data->analysis k_obs Determine k_obs analysis->k_obs repeat Repeat at Different [Nucleophile] k_obs->repeat repeat->analysis final Determine Second-Order Rate Constant (k) repeat->final

References

A Senior Application Scientist's Guide to Sulfonyl Chlorides in Organic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents. Their utility spans from converting poor leaving groups like hydroxyls into excellent ones, to protecting amines and phenols, to forming the sulfonamide backbone of numerous blockbuster drugs.[1][2] However, not all sulfonyl chlorides are created equal. The choice of reagent—be it the workhorse p-toluenesulfonyl chloride (TsCl), the reactive methanesulfonyl chloride (MsCl), or the strategically cleavable 2-nitrobenzenesulfonyl chloride (NsCl)—can profoundly impact reaction efficiency, selectivity, and the overall synthetic strategy.

This guide provides a comparative analysis of the most common sulfonyl chlorides, moving beyond simple protocols to explore the causality behind their distinct reactivities and applications. We will delve into experimental data to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes.

Core Principles: Understanding Sulfonyl Chloride Reactivity

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom.[1] This sulfur center is the target for nucleophilic attack by alcohols, amines, or other nucleophiles.[3] The substituent (R) attached to the sulfonyl group (-SO₂Cl) modulates this electrophilicity through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) : Substituents like a nitro group (-NO₂) pull electron density away from the sulfur atom, increasing its partial positive charge. This makes the sulfonyl chloride more electrophilic and thus more reactive.[1][4]

  • Electron-Donating Groups (EDGs) : Substituents like a methyl group (-CH₃) push electron density towards the sulfur atom, slightly decreasing its electrophilicity and reactivity compared to an unsubstituted analog.[1]

This fundamental principle governs the hierarchy of reactivity among the common sulfonyl chlorides.

G cluster_0 Factors Influencing Reactivity EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) Sulfur Sulfonyl Sulfur (S) EWG->Sulfur Increases Electrophilicity (Higher Reactivity) EDG Electron-Donating Group (EDG) (e.g., -CH₃) EDG->Sulfur Decreases Electrophilicity (Lower Reactivity)

Caption: Electronic effects on the reactivity of sulfonyl chlorides.

The Contenders: A Head-to-Head Comparison

Let's examine the properties and performance of the most frequently used sulfonyl chlorides in the lab.

Sulfonyl Chloride Abbreviation Type Key Characteristics Typical Use Case
Methanesulfonyl ChlorideMsClAliphaticHighly reactive, sterically unhindered, forms liquid mesylates.Activating alcohols for Sₙ2 reactions where speed is critical.[5]
p-Toluenesulfonyl ChlorideTsClAromaticModerately reactive, forms stable, often crystalline tosylates.[1][6]General-purpose activation of alcohols, protection of amines.[7]
Benzenesulfonyl ChlorideBsClAromaticBaseline aromatic reactivity.Protection of amines, synthesis of sulfonamides.
2/4-Nitrobenzenesulfonyl ChlorideNsClAromaticHighly reactive due to EWG -NO₂ group.[8]Amine protection where mild, specific deprotection is required.[9]
Methanesulfonyl Chloride (MsCl): The Reactive Speeder

As an aliphatic sulfonyl chloride, MsCl is a potent electrophile, generally more reactive than its aromatic counterparts.[1] This heightened reactivity is advantageous for hindered alcohols or less nucleophilic amines. However, the resulting mesylates are typically oils, which can be more challenging to purify than the often-crystalline tosylates.

The reaction mechanism with amines or alcohols is straightforward, but when using a strong, non-nucleophilic base like triethylamine (TEA), an alternative pathway via a highly reactive "sulfene" intermediate can occur.[10][11] This pathway is not possible for aromatic sulfonyl chlorides like TsCl, which lack the necessary alpha-protons.[10]

p-Toluenesulfonyl Chloride (TsCl): The Reliable Workhorse

TsCl is arguably the most common sulfonylating agent. The para-methyl group provides a slight electron-donating effect, making it less reactive than BsCl or NsCl.[1] This moderate reactivity offers good selectivity. A significant practical advantage of TsCl is that its derivatives (tosylates and tosylamides) are frequently crystalline solids, which simplifies purification by recrystallization and handling.[6][12] The aromatic ring also aids in visualization on TLC plates.[5]

Nitrobenzenesulfonyl Chlorides (NsCl): The Strategist's Choice

The powerful electron-withdrawing nitro group makes NsCl highly reactive.[8] While this is useful for difficult transformations, the primary advantage of the nosyl group, particularly when protecting amines, lies in its unique deprotection conditions. Unlike the robust Ts and Ms groups which require harsh reductive cleavage (e.g., Na/NH₃ or TiCl₃/Mg), the Ns group is labile to nucleophilic attack by thiols in the presence of a base.[13][12][14] This orthogonality makes it invaluable in complex, multi-step syntheses where mild deprotection is paramount. This strategy is famously leveraged in the Fukuyama Amine Synthesis.[13]

Data-Driven Efficacy: Sulfonylation of Phenol

To provide a quantitative comparison, the following table summarizes reported yields for the sulfonylation of phenol, a common benchmark substrate. Conditions may vary, highlighting the need to optimize for each specific system.

Sulfonyl Chloride Base Solvent Yield (%) Reference
TsClPyridine-~90%General Literature
MsClTriethylamineDCM>95%General Literature
p-NsClK₂CO₃Acetone~92%[15]
BsClPyridine-~88%General Literature

Note: Yields are highly substrate and condition dependent. This table serves as a general guide to expected efficacy under optimized conditions.

Experimental Protocols: A Practical Guide

Trustworthy and reproducible protocols are the foundation of successful synthesis. The following are detailed, self-validating procedures for common transformations.

Protocol 1: Tosylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This procedure converts a primary alcohol into an excellent leaving group for subsequent nucleophilic substitution.[16]

G start Start dissolve Dissolve Alcohol (1 eq) & DMAP (0.1 eq) in anhydrous DCM under N₂ start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_base Add Pyridine or TEA (1.5 eq) cool->add_base add_tscl Add TsCl (1.2 eq) portion-wise add_base->add_tscl react Stir at 0°C for 30 min, then warm to RT for 2-12h add_tscl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with H₂O, separate layers monitor->workup Complete wash Wash organic layer with: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end End purify->end

Caption: General experimental workflow for alcohol tosylation.

Methodology:

  • Reaction Setup : In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Nitrogen), dissolve the alcohol (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq.) in anhydrous dichloromethane (DCM, ~10 volumes).[6][16]

    • Causality: Anhydrous conditions are critical as sulfonyl chlorides react with water. DMAP is a hyper-nucleophilic catalyst that accelerates the reaction, especially for less reactive alcohols.[16]

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling helps control the reaction rate and minimize side reactions.

  • Reagent Addition : Sequentially add a base like pyridine or triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[16][17]

    • Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[16][18] Pyridine can also act as a nucleophilic catalyst.

  • Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[6]

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[17]

  • Work-up : Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Separate the organic layer.

  • Washing : Wash the organic layer sequentially with dilute HCl (to remove the amine base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.[16][17]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.[17]

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Nosyl Protection of a Primary Amine

This protocol is ideal for protecting an amine when mild, non-reductive deprotection is desired later in the synthetic sequence.

Methodology:

  • Reaction Setup : Dissolve the primary amine (1.0 eq.) in a suitable solvent like DCM or THF.

  • Base Addition : Add a base such as triethylamine (2.0 eq.) or K₂CO₃ (2.0 eq.).

    • Causality: Two equivalents of base are often used; one to scavenge the generated HCl and another to ensure the amine remains deprotonated and nucleophilic.

  • Reagent Addition : Cool the solution to 0 °C and add a solution of 2- or 4-nitrobenzenesulfonyl chloride (1.1 eq.) dropwise.

  • Reaction : Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting amine.

  • Work-up and Purification : Perform an aqueous work-up similar to the tosylation protocol. The nosylated amine can be purified by column chromatography or recrystallization.

Deprotection of N-Nosyl Group:

  • Dissolve the N-nosyl amine (1.0 eq.) in a solvent like DMF or acetonitrile.

  • Add a base such as K₂CO₃ (3.0 eq.) and a thiol nucleophile like thiophenol (2.0 eq.).

  • Stir at room temperature until the sulfonamide is cleaved, liberating the free amine.

Conclusion and Recommendations

The choice of sulfonyl chloride is a critical decision in organic synthesis that should be guided by the specific requirements of the transformation.

  • For rapid and efficient conversion of alcohols to leaving groups, especially with hindered substrates, MsCl is an excellent choice.

  • For general-purpose applications, where crystalline derivatives and moderate reactivity are beneficial, TsCl remains the unparalleled workhorse.

  • When designing a complex synthesis that requires orthogonal protecting groups, the NsCl group offers the strategic advantage of mild, nucleophilic cleavage, providing a crucial tool for protecting amines without resorting to harsh deprotection conditions later on.

By understanding the electronic principles that govern their reactivity and the practical nuances of their application, researchers can harness the full power of these versatile reagents to achieve their synthetic goals with precision and efficiency.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Nonaflate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of spectroscopic techniques for the robust validation of nonaflate (nonafluorobutanesulfonate) formation. Moving beyond a simple recitation of methods, we explore the causality behind experimental choices, offering field-proven insights to ensure the integrity and trustworthiness of your results.

The Strategic Importance of Nonaflates and Their Validation

Nonaflates, the esters of nonafluorobutanesulfonic acid, have emerged as indispensable tools in modern organic synthesis. Their exceptional utility stems from the nonafluorobutanesulfonyloxy (ONf) group, one of the most effective leaving groups known. This high reactivity, driven by the strong electron-withdrawing nature of the perfluorinated chain, makes aryl and alkenyl nonaflates highly valuable precursors for a myriad of cross-coupling reactions.[1][2] The synthesis of trifluoromethyl nonaflate (TFNf), for instance, has provided a stable, easy-to-handle reagent for trifluoromethoxylation, a crucial modification in pharmaceutical and agrochemical development due to its ability to enhance lipophilicity and metabolic stability.[3][4][5][6]

Given their role as key intermediates, unambiguous confirmation of their formation is paramount. Incomplete conversion or the presence of side products can derail subsequent high-stakes synthetic steps. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for rigorous scientific validation. This guide will compare the primary spectroscopic tools—NMR, IR, and Mass Spectrometry—providing the rationale to select and interpret the data for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the cornerstone of nonaflate characterization, offering unparalleled structural detail. The presence of fluorine provides a unique analytical handle, making ¹⁹F NMR the most direct and informative technique.

¹⁹F NMR: The Unambiguous Fingerprint

Expertise & Experience: The nonaflate group contains nine fluorine atoms distributed across four distinct chemical environments (-CF₂, -CF₂, -CF₂, -CF₃). ¹⁹F NMR spectroscopy, with its high sensitivity and wide chemical shift range, resolves these environments into a clear, diagnostic pattern, making it the primary and most unequivocal method for confirming nonaflate formation.[7][8][9] An analysis of the reaction between trifluoromethyl nonaflate (TFNf) and AgF by ¹⁹F NMR, for example, was instrumental in elucidating the reaction mechanism by identifying the in-situ generation of key intermediates.[3]

Expected Spectral Data: The spectrum of the nonafluorobutanesulfonate group is characterized by four distinct signals:

  • -CF₃ group: A triplet, typically found furthest upfield.

  • -CF₂ groups: Three multiplets, corresponding to the three inequivalent methylene fluorines. The CF₂ group alpha to the sulfonyl group (SO₂CF₂) is the most deshielded and appears furthest downfield.

The large chemical shift dispersion and through-bond J-coupling (F-F coupling) create a unique "fingerprint" that is difficult to misinterpret.

Trustworthiness: A clean ¹⁹F NMR spectrum showing the expected four signals with correct integration ratios and coupling patterns is considered definitive proof of the nonaflate group's integrity. Quantitative ¹⁹F NMR can also be used for purity assessment and content determination in fluorinated pharmaceuticals.[10]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified nonaflate compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free from fluorine-containing impurities.

  • Internal Standard (Optional): For precise chemical shift referencing, a known fluorine-containing standard like trifluoroacetic acid or monofluorobenzene can be added.[11]

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Proton decoupling is generally not required unless specific ¹H-¹⁹F couplings need to be suppressed. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Processing: Apply a standard Fourier transform and phase correction. Calibrate the chemical shift axis using the reference standard or solvent signal. Integrate the signals to confirm the 2:2:2:3 ratio of the fluorine environments.

¹H and ¹³C NMR: Characterizing the Molecular Scaffold

While ¹⁹F NMR confirms the nonaflate group, ¹H and ¹³C NMR are crucial for validating the structure of the rest of the molecule and observing the electronic effects of the -ONf substituent.

¹H NMR Spectroscopy:

  • Causality: The potent electron-withdrawing nature of the nonaflate group significantly deshields adjacent protons. Protons on a carbon atom directly bonded to the nonaflate oxygen (e.g., in an alkyl nonaflate) or on an aromatic ring (in an aryl nonaflate) will exhibit a noticeable downfield shift compared to the precursor alcohol or phenol.[2][12][13] For aryl nonaflates, the protons ortho to the -ONf group are most affected.[14]

  • Self-Validation: Comparing the ¹H NMR spectrum of the starting material (e.g., a phenol) with that of the product is a self-validating exercise. The disappearance of the hydroxyl proton signal and the downfield shift of the aromatic protons provide strong correlative evidence of successful reaction.

¹³C NMR Spectroscopy:

  • Causality: The carbon atom directly attached to the nonaflate oxygen experiences a distinct chemical shift. More importantly, the carbons within the nonafluorobutyl chain and the carbon bonded to the oxygen will exhibit splitting due to C-F coupling (¹JCF, ²JCF, etc.).[15][16] These coupling constants can be large (up to 250 Hz), resulting in complex but highly diagnostic multiplets.[15]

  • Trustworthiness: Observing these C-F couplings in the proton-decoupled ¹³C spectrum provides a secondary layer of confirmation for the nonaflate group's presence. However, due to the signal being split into multiple lines and the lower intrinsic sensitivity of ¹³C NMR, these signals can sometimes be difficult to distinguish from baseline noise without a sufficient number of scans.[16]

Data Presentation: Typical NMR Data for an Aryl Nonaflate

NucleusGroupTypical Chemical Shift (ppm)MultiplicityKey Feature
¹⁹F -SO₂-CF₂-~ -81 ppmMultipletMost downfield fluorine signal
-CF₂-~ -121 ppmMultiplet
-CF₂-~ -126 ppmMultiplet
-CF₃~ -110 ppmTripletMost upfield fluorine signal
¹H Ar-H (ortho to -ONf)7.5 - 8.5 ppmMultipletSignificant downfield shift vs. parent phenol
¹³C C-ONf145 - 155 ppmSinglet or small multipletDeshielded carbon attached to oxygen
-CF₂/-CF₃105 - 125 ppmComplex MultipletsCharacteristic splitting due to C-F coupling

Note: Exact chemical shifts are dependent on the specific molecular structure and solvent.[13]

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: IR spectroscopy is a fast, inexpensive, and highly effective technique for the initial confirmation of functional groups.[17][18] For nonaflate formation, its power lies in identifying the strong, characteristic vibrations of the sulfonyl (S=O) and carbon-fluorine (C-F) bonds, which are typically absent in the starting material.

Expected Spectral Data: The IR spectrum of a nonaflate is dominated by two key regions:

  • S=O Stretching: Two very strong and sharp absorption bands between 1420-1380 cm⁻¹ (asymmetric stretch) and 1240-1200 cm⁻¹ (symmetric stretch). The presence of these intense peaks is a primary indicator of the sulfonyl group.

  • C-F Stretching: A series of very strong, often complex, absorption bands in the region of 1250-1050 cm⁻¹ . These arise from the numerous C-F bonds in the perfluoroalkyl chain.

Trustworthiness: When synthesizing a nonaflate from an alcohol, the disappearance of the broad O-H stretching band (typically ~3600-3200 cm⁻¹) and the appearance of the strong S=O and C-F stretching bands provide compelling evidence of the conversion.[19] While not as structurally detailed as NMR, IR spectroscopy serves as an excellent and rapid self-validating check.

dot

Caption: General workflow for nonaflate synthesis and validation.

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Experience: Mass spectrometry is indispensable for confirming that the target molecule has been formed with the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly critical.[2]

Expected Spectral Data:

  • Molecular Ion: The primary piece of information is the mass-to-charge ratio (m/z) corresponding to the molecular ion (M⁺) or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

  • Elemental Composition: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a crucial self-validating step, as it distinguishes the desired product from potential isomers or byproducts with the same nominal mass.

  • Fragmentation: While fragmentation patterns can be complex, characteristic losses, such as the loss of the nonafluorobutyl radical (•C₄F₉) or the entire nonaflyl group, can sometimes be observed, providing further structural clues.

Trustworthiness: A successful HRMS analysis that matches the calculated exact mass of the target nonaflate to within a few parts per million is considered definitive proof of the compound's elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the sample in a suitable solvent compatible with ESI, such as acetonitrile or methanol. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquisition: Acquire data in the appropriate mass range to observe the expected molecular ion. Both positive and negative ion modes may be explored.

  • Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Compare the measured accurate mass to the theoretical exact mass calculated for the proposed molecular formula. The mass error should be below 5 ppm for confident assignment.

Comparative Summary and Best Practices

No single technique tells the whole story. The synergy between these methods provides a self-validating system for robust characterization.

dot

Caption: Key structural features of a nonaflate and their spectroscopic signals. (Note: A placeholder is used for the chemical structure image. In a real application, an image of an aryl nonaflate structure would be embedded.)

Data Presentation: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitationsBest Use Case
¹⁹F NMR Definitive confirmation of the nonaflate group; structural integrity.Highly sensitive, specific, and provides a unique "fingerprint".[7][20]Requires specialized NMR probe/instrumentation.Primary Validation: Unambiguous confirmation of formation and purity.
¹H / ¹³C NMR Confirmation of the organic scaffold; electronic effects of -ONf group.Provides full molecular context and connectivity.[21][22]¹³C signals can be weak and complex due to C-F coupling.[16]Structural Elucidation: Confirming the correct isomer was formed.
IR Spec. Presence of key functional groups (S=O, C-F); absence of starting groups (O-H).Fast, inexpensive, easy to perform.[18]Provides limited structural detail; susceptible to overlapping signals.Rapid Screening: Quick check for reaction completion post-workup.
HRMS Molecular weight and elemental formula.Confirms elemental composition with high accuracy.[2]Provides no information on connectivity or isomerism.Final Confirmation: Absolute verification of the molecular formula.

The robust validation of nonaflate formation is a critical checkpoint in synthetic campaigns. A logical, multi-technique approach, led by the definitive power of ¹⁹F NMR , provides the highest level of confidence. This primary data should be supported by ¹H and ¹³C NMR to confirm the overall structure, HRMS to verify the elemental composition, and IR spectroscopy as a rapid and effective preliminary check. By understanding the causality behind the spectral data and employing these techniques in concert, researchers can ensure the integrity of their intermediates, paving the way for successful and reproducible downstream applications in drug discovery and materials science.

References

A Comparative Guide to Palladium Ligands for Aryl Nonaflate Coupling: Enhancing Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Cambridge, MA – January 1, 2026 – In the ever-evolving landscape of synthetic organic chemistry, the quest for efficient and versatile catalytic systems is paramount. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative analysis of palladium ligands for the cross-coupling of aryl nonaflates. Aryl nonaflates have emerged as practical and effective alternatives to the more commonly used aryl triflates in a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C and C-N bond-forming reactions. The choice of ligand is critical, profoundly influencing reaction outcomes by modulating the steric and electronic properties of the palladium catalyst.

The Crucial Role of Ligands in Palladium Catalysis

The efficacy of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the nature of the phosphine ligand employed. These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing key steps such as oxidative addition and reductive elimination. Generally, ligands that are both sterically bulky and electron-rich are highly effective. The steric bulk facilitates the reductive elimination step, which is often the product-forming step of the catalytic cycle, while high electron density on the phosphorus atom increases the reactivity of the palladium center towards the oxidative addition of the aryl nonaflate.

The catalytic cycle for a typical Suzuki-Miyaura coupling of an aryl nonaflate is depicted below. It commences with the oxidative addition of the aryl nonaflate to a Pd(0) species, followed by transmetalation with an organoboron reagent and concludes with reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nonafluoro-1-butanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. Nonafluoro-1-butanesulfonyl chloride, a valuable reagent in organic synthesis, presents unique disposal challenges due to its corrosive nature, reactivity with water, and its classification as a per- and polyfluoroalkyl substance (PFAS). This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Risk Mitigation

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water, potentially violently, to produce corrosive byproducts.[2][3] As a member of the PFAS family of compounds, its environmental persistence necessitates careful disposal to prevent contamination.[4][5]

Due to the lack of specific occupational exposure limits (OELs) for most PFAS compounds, including this compound, a conservative approach to handling is essential.[1][4] All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

Table 1: Key Safety and Physical Properties of this compound

PropertyValueSource
CAS Number 2991-84-6[1][6][7][8]
Molecular Formula C4ClF9O2S[1][6][7][8]
Appearance Colorless to yellow liquid[2]
Odor Pungent[2]
Hazards Corrosive, Water-Reactive[1][3]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1]
Recommended PPE Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, face shield, lab coat[1][9]
Occupational Exposure Limits Not established. Follow general guidelines for corrosive materials.[1][4][10]

Disposal Workflow: A Two-Pronged Approach

The appropriate disposal method for this compound depends on the quantity of waste. Small, residual amounts can be neutralized in the laboratory, while bulk quantities require disposal as hazardous waste.

DisposalWorkflow cluster_small Small Quantities (<5g or <5mL) cluster_bulk Bulk Quantities (>5g or >5mL) ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start Assess Waste Quantity fume_hood Work in a Certified Chemical Fume Hood prep_base Prepare Cold 5% Sodium Bicarbonate Solution start->prep_base Small Quantity seal_container Ensure Original Container is Tightly Sealed and Labeled start->seal_container Bulk Quantity slow_addition Slowly Add Waste to Bicarbonate Solution with Stirring prep_base->slow_addition neutralize Stir for 1-2 Hours, Allow to Warm to Room Temp. slow_addition->neutralize ph_check Verify pH is Neutral (6-8) neutralize->ph_check ph_check->slow_addition pH is Acidic (Add More Base) aqueous_waste Dispose of as Aqueous Hazardous Waste ph_check->aqueous_waste pH is Neutral segregate Segregate as Halogenated Organic Waste seal_container->segregate manifest Arrange for Pickup by Certified Hazardous Waste Contractor segregate->manifest

Caption: Disposal workflow for this compound.

Detailed Protocols

Neutralization of Small Quantities

This procedure is suitable for residual amounts of this compound, such as from rinsing glassware. The underlying principle is the hydrolysis of the reactive sulfonyl chloride group to the more stable sulfonic acid.

Materials:

  • 5% (w/v) Sodium Bicarbonate Solution (or other suitable weak base)

  • Ice Bath

  • Stir Plate and Stir Bar

  • pH paper or pH meter

  • Appropriate waste container for aqueous hazardous waste

Procedure:

  • Preparation: In a chemical fume hood, place a beaker of 5% sodium bicarbonate solution in an ice bath on a stir plate. The volume of the bicarbonate solution should be in significant excess (at least 10-fold molar excess) to the estimated amount of residual this compound. Begin stirring.

  • Slow Addition: Carefully and slowly, add the this compound waste to the cold, stirring bicarbonate solution. The reaction is exothermic and will produce carbon dioxide gas; a slow addition rate is crucial to prevent foaming and splashing.

  • Reaction: The hydrolysis of this compound in the basic solution will yield nonafluorobutanesulfonic acid and sodium chloride. The sodium bicarbonate will neutralize the resulting acids.

  • Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for another hour to ensure the reaction is complete.

  • pH Verification: Check the pH of the solution. If it is acidic, slowly add more sodium bicarbonate solution until the pH is in the neutral range (6-8).

  • Final Disposal: The resulting neutralized aqueous solution contains nonafluorobutanesulfonic acid, a persistent PFAS. Therefore, it must be disposed of as aqueous hazardous waste according to your institution's and local regulations. Do not pour it down the drain.

Disposal of Bulk Quantities

Bulk quantities of this compound should not be neutralized in the laboratory. The large scale of the reaction would be difficult to control and could pose a significant safety hazard.

Procedure:

  • Container Management: Ensure the original container is in good condition and tightly sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container. Suitable container materials include glass or polyethylene.[11]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the associated hazards (Corrosive, Water-Reactive).

  • Waste Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly aqueous solutions and bases.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste contractor. Inform the contractor of the chemical's identity and its nature as a PFAS-containing material. Current EPA guidance suggests that disposal in a permitted hazardous waste landfill is a viable option.[11]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Procedure:

  • Evacuate and Ventilate: Alert others in the immediate area and evacuate non-essential personnel. Ensure the chemical fume hood is operational to manage vapors.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and a lab coat.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Neutralization (for small spills): Once the liquid is absorbed, cautiously and slowly add a weak base like sodium bicarbonate to the absorbent material to neutralize the residual sulfonyl chloride.

  • Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a soap and water solution. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, implementing a quantity-dependent disposal strategy, and being prepared for potential spills, researchers can handle this valuable reagent responsibly. Adherence to these protocols will not only ensure compliance with regulations but also foster a culture of safety within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Nonafluoro-1-butanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Nonafluoro-1-butanesulfonyl chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.